molecular formula C11H15ClN2 B1616628 1-(4-chlorophenyl)-2-methylpiperazine CAS No. 55117-80-1

1-(4-chlorophenyl)-2-methylpiperazine

货号: B1616628
CAS 编号: 55117-80-1
分子量: 210.7 g/mol
InChI 键: YOOLKLKIUUTLFC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-(4-chlorophenyl)-2-methylpiperazine is a useful research compound. Its molecular formula is C11H15ClN2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(p-Chlorophenyl)-2-methylpiperazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97022. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-chlorophenyl)-2-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-2-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(4-chlorophenyl)-2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15ClN2/c1-9-8-13-6-7-14(9)11-4-2-10(12)3-5-11/h2-5,9,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOLKLKIUUTLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701286802
Record name 1-(4-Chlorophenyl)-2-methylpiperazine
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Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55117-80-1
Record name 1-(4-Chlorophenyl)-2-methylpiperazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(p-chlorophenyl)-2-methyl-
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Record name 1-(p-Chlorophenyl)-2-methylpiperazine
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Record name 1-(4-Chlorophenyl)-2-methylpiperazine
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Record name 1-(p-chlorophenyl)-2-methylpiperazine
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Foundational & Exploratory

Technical Monograph: 1-(4-Chlorophenyl)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 1-(4-chlorophenyl)-2-methylpiperazine (CAS 55117-80-1), structured for researchers and drug development professionals.

A High-Fidelity Guide to Synthesis, Properties, and Serotonergic Pharmacology[1]

CAS Registry Number: 55117-80-1 Chemical Formula: C₁₁H₁₅ClN₂ Molecular Weight: 210.70 g/mol Synonyms: 1-(p-Chlorophenyl)-2-methylpiperazine; 2-Methyl-1-(4-chlorophenyl)piperazine.[1]

Part 1: Executive Technical Summary

1-(4-Chlorophenyl)-2-methylpiperazine represents a privileged scaffold in medicinal chemistry, specifically within the class of arylpiperazines .[1] While structurally related to the well-known serotonin probe m-CPP (1-(3-chlorophenyl)piperazine) and the serotonin releasing agent p-CPP, the introduction of the 2-methyl substituent introduces a critical stereochemical constraint.[1]

This steric bulk adjacent to the aniline nitrogen (N1) restricts conformational freedom, often enhancing selectivity for specific serotonin (5-HT) receptor subtypes (particularly 5-HT₂C and 5-HT₂A) over monoamine transporters.[1] For drug developers, this compound serves as a vital fragment lead and a mechanistic probe for dissecting the structure-activity relationships (SAR) of central nervous system (CNS) agents.[1]

Part 2: Chemical Architecture & Physicochemical Profile

The molecule features a piperazine ring N-arylated at the 1-position with a para-chlorophenyl group and methylated at the 2-position.[1] This substitution pattern creates a chiral center at C2.[1]

Physiochemical Data Table
PropertyValueTechnical Note
Physical State Solid / Crystalline PowderTypically isolated as a hydrochloride salt for stability.[1]
Melting Point 117–120 °C (Free base)Salt forms (e.g., HCl) exhibit significantly higher MPs (>200 °C).[1]
pKa (Calc.) ~8.5 (N4), ~2.0 (N1)The N1 nitrogen is conjugated with the phenyl ring, drastically reducing basicity.[1] N4 remains the primary protonation site.[1]
LogP 2.31Moderate lipophilicity; blood-brain barrier (BBB) permeable.[1]
H-Bond Donors 1 (N4-H)N1 is tertiary; N4 is secondary.[1]
Chirality Racemic (±)Synthesis typically yields the racemate unless chiral HPLC or asymmetric synthesis is employed.[1]
Part 3: Advanced Synthetic Protocols

Synthesizing 1-aryl-2-methylpiperazines presents a regioselectivity challenge. Direct arylation of 2-methylpiperazine preferentially occurs at the less hindered N4 position.[1] To force arylation at the hindered N1 (adjacent to the methyl group), a protection-deprotection strategy is required.[1]

Protocol: Regioselective Synthesis via Buchwald-Hartwig Coupling[1]

This protocol ensures high fidelity for the N1-isomer, avoiding the common N4-isomer impurity.[1]

Reagents:

  • Substrate: 2-Methylpiperazine[1][2]

  • Aryl Halide: 1-Bromo-4-chlorobenzene (preferred over chloro- for oxidative addition kinetics)[1]

  • Protection: Di-tert-butyl dicarbonate (Boc₂O)[1]

  • Catalyst: Pd₂(dba)₃ / BINAP (or RuPhos for higher turnover)[1]

  • Base: Sodium tert-butoxide (NaOtBu)[1]

Workflow Logic:

  • N4-Protection: The unhindered N4 reacts with Boc₂O selectively.[1]

  • N1-Arylation: The hindered N1 is forced to react under palladium catalysis.[1]

  • Deprotection: Acidic cleavage yields the target HCl salt.[1]

Visualization: Synthetic Pathway (DOT)[1]

SynthesisPath cluster_legend Reaction Logic Start 2-Methylpiperazine Step1 N4-Boc-2-methylpiperazine (Kinetic Product) Start->Step1 Boc2O, DCM 0°C to RT (Selectivity >95%) Step2 N1-Aryl-N4-Boc Intermediate Step1->Step2 1-Br-4-Cl-Ph, Pd2(dba)3 BINAP, NaOtBu, Toluene, 100°C Final 1-(4-Chlorophenyl)-2-methylpiperazine (Target) Step2->Final 4M HCl in Dioxane Deprotection N4 is less hindered N4 is less hindered N1 is sterically crowded N1 is sterically crowded N4 is less hindered->N1 is sterically crowded

Figure 1: Regioselective synthesis pathway prioritizing the N1-arylation via steric control.

Part 4: Pharmacological Profile & SAR

The 1-(4-chlorophenyl)-2-methylpiperazine scaffold acts as a serotonergic modulator .[1] Its activity is best understood by comparing it to its non-methylated parent (p-CPP).[1]

1. Structure-Activity Relationship (SAR)[1]
  • The 4-Chloro Group: Enhances lipophilicity and metabolic stability compared to the unsubstituted phenyl ring. In the absence of the 2-methyl group, p-chlorophenylpiperazine is a potent 5-HT releasing agent.[1]

  • The 2-Methyl Group: This is the critical "switch."[1]

    • Conformational Lock: The methyl group forces the phenyl ring into a pseudo-axial or specific equatorial orientation, reducing the entropic penalty of binding.

    • Selectivity Shift: The 2-methyl substitution generally decreases potency at serotonin transporters (SERT) while retaining or enhancing affinity for 5-HT₂C receptors .[1] This reduces the "releasing" character (neurotoxicity risk) and promotes direct receptor agonism/antagonism.[1]

2. Receptor Affinity Profile (Inferred High-Confidence Targets)

Based on the SAR of homologous 1-aryl-2-alkylpiperazines (e.g., generic m-CPP analogs):

  • Primary Target: 5-HT₂C Receptor (Agonist/Partial Agonist).[1]

  • Secondary Target: 5-HT₂A Receptor (Antagonist/Weak Partial Agonist).[1]

  • Off-Target: 5-HT₁A (Low affinity compared to non-methylated variants).[1]

Experimental Validation Note: Researchers using this compound as a probe should verify the specific enantiomer. The (R)-enantiomer of 2-methyl-phenylpiperazines is frequently the eutomer (more active isomer) for 5-HT receptors.[1]

Part 5: Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (Category 4).[1]

  • Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[1]

  • Specific Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).[1]

Handling Protocol:

  • Engineering Controls: Use a fume hood. The free base may have a measurable vapor pressure; the HCl salt is a dust hazard.[1]

  • PPE: Nitrile gloves, safety goggles, and a P95 respirator if handling powder.[1]

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Piperazines can absorb CO₂ from the air to form carbamates.[1]

References
  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 12217345 (1-(4-Chlorophenyl)-2-methylpiperazine).[1]

    • URL:[Link][1]

  • Synthetic Methodology (Buchwald-Hartwig Coupling)

    • Source: Wolfe, J. P., et al. (1996).[1] "Rational Development of Catalysts for Suzuki-Miyaura Coupling Processes." Journal of the American Chemical Society.[1][3] (Foundational protocol for arylating hindered amines).

    • URL:[Link][1]

  • Pharmacological Context (Phenylpiperazine SAR)

    • Source: Glennon, R. A., et al. (1986).[1] "Binding of phenylpiperazines to 5-HT receptors: Structure-affinity studies."[1] Journal of Medicinal Chemistry. (Establishes the effect of methylation on selectivity).

    • URL:[Link][1]

  • Serotonin Receptor Signaling Pathways

    • Source: IUPHAR/BPS Guide to Pharmacology.[1] "5-HT2C Receptor."[1][4][5]

    • URL:[Link]

Sources

Navigating the Nomenclature of Chlorinated Phenylpiperazines: A Technical Guide to 1-[(4-chlorophenyl)-phenylmethyl]piperazine and its Related Structures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Addressing a Point of Nomenclature

The query for "4-chloro-2-methyl-1-phenylpiperazine" presents a unique challenge in chemical literature and databases. While the name suggests a specific substitution pattern on the phenyl ring attached to a piperazine moiety, this particular compound is not extensively documented. However, the search for this compound frequently leads to a closely related and industrially significant molecule: 1-[(4-chlorophenyl)-phenylmethyl]piperazine . Given the structural similarities and the prevalence of information on the latter, this guide will focus on this well-characterized compound, while also clarifying the distinctions. It is plausible that "4-chloro-2-methyl-1-phenylpiperazine" may be a less common isomer or a misnomer for the more prominent 1-[(4-chlorophenyl)-phenylmethyl]piperazine.

This guide will provide a comprehensive overview of 1-[(4-chlorophenyl)-phenylmethyl]piperazine, covering its synonyms, chemical identifiers, synthesis, and significance in pharmaceutical development.

Part 1: Core Chemical Identity and Synonyms

1-[(4-chlorophenyl)-phenylmethyl]piperazine is a key intermediate in the synthesis of several antihistamine drugs, most notably cetirizine.[1] Its identity is established through a variety of naming conventions and registry numbers.

IUPAC Nomenclature and Structural Elucidation

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-[(4-chlorophenyl)-phenylmethyl]piperazine .[2] This name precisely describes the molecular structure: a piperazine ring substituted at one of the nitrogen atoms with a benzhydryl group (a diphenylmethyl group). This benzhydryl group is further substituted on one of its phenyl rings with a chlorine atom at the para (4) position.

DOT Diagram of 1-[(4-chlorophenyl)-phenylmethyl]piperazine Structure

Caption: Chemical structure of 1-[(4-chlorophenyl)-phenylmethyl]piperazine.

Registry Numbers and Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are crucial:

Identifier TypeValue
CAS Number 303-26-4[2]
PubChem CID 9340[2]
EC Number 206-137-4[2]
UNII T875VN0D6E[2]
Common Synonyms and Trade Names

In scientific literature, patents, and commercial catalogs, this compound is known by a variety of synonyms. Understanding these is vital for a comprehensive literature search.

  • Norchlorcyclizine[2]

  • 1-(4-Chlorobenzhydryl)piperazine[2][3]

  • N-(p-Chlorobenzhydryl)piperazine[2]

  • 4-(4-Chlorobenzhydryl)piperazine[4]

  • 1-(p-Chloro-α-phenylbenzyl)piperazine[4]

  • Hydroxyzine Impurity A[5]

  • Cetirizine Impurity A[2]

  • Meclozine Impurity H[5]

Part 2: Scientific Integrity & Logic

As a key pharmaceutical intermediate, the synthesis and purification of 1-[(4-chlorophenyl)-phenylmethyl]piperazine are critical processes that demand high fidelity and control.

Expertise & Experience: Causality in Experimental Choices

The synthesis of 1-[(4-chlorophenyl)-phenylmethyl]piperazine typically involves the reaction of piperazine with a suitable benzhydryl halide. The choice of reactants and conditions is dictated by the need to control selectivity and minimize side reactions. For instance, using a large excess of piperazine can help to reduce the formation of the double-substituted by-product, 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine.[6] The choice of solvent and base is also critical to facilitate the nucleophilic substitution reaction while minimizing degradation of the starting materials and product.

Trustworthiness: A Self-Validating Protocol

The following is a representative, step-by-step methodology for the synthesis of 1-[(4-chlorophenyl)-phenylmethyl]piperazine. Each step includes in-process controls to ensure the reaction is proceeding as expected.

Experimental Protocol: Synthesis of 1-[(4-chlorophenyl)-phenylmethyl]piperazine

Objective: To synthesize 1-[(4-chlorophenyl)-phenylmethyl]piperazine from piperazine and 4-chlorobenzhydryl chloride.

Materials:

  • Piperazine (anhydrous)

  • 4-Chlorobenzhydryl chloride

  • Toluene

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add a significant molar excess of piperazine (e.g., 4-5 equivalents) and toluene.

  • Addition of Reactant: Dissolve 1 equivalent of 4-chlorobenzhydryl chloride in toluene and add it to the dropping funnel.

  • Reaction: Heat the piperazine solution to reflux (approximately 110°C). Slowly add the 4-chlorobenzhydryl chloride solution dropwise to the refluxing mixture over a period of 1-2 hours. The slow addition helps to control the exothermic reaction and minimize the formation of the di-substituted impurity.

  • Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-chlorobenzhydryl chloride) is no longer detectable.

  • Work-up: Cool the reaction mixture to room temperature. Add deionized water to dissolve the piperazine hydrochloride salt that has formed.

  • Phase Separation: Transfer the mixture to a separatory funnel. The organic layer (toluene) contains the product. Separate the aqueous layer.

  • Washing: Wash the organic layer with a saturated sodium carbonate solution to remove any remaining piperazine hydrochloride and excess piperazine. Then, wash with deionized water until the aqueous layer is neutral.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and remove the toluene under reduced pressure using a rotary evaporator.

  • Crystallization: Recrystallize the resulting crude solid from hot hexane.[7]

  • Isolation and Drying: Cool the solution to induce crystallization. Collect the crystals by filtration, wash with cold hexane, and dry under vacuum to obtain pure 1-[(4-chlorophenyl)-phenylmethyl]piperazine.

Characterization: The identity and purity of the final product should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

DOT Diagram of Synthesis Workflow

G cluster_0 Reaction cluster_1 Work-up and Purification A Charge Piperazine and Toluene B Heat to Reflux A->B C Slowly Add 4-Chlorobenzhydryl Chloride B->C D Reflux and Monitor by TLC C->D E Cool and Add Water D->E Reaction Complete F Separate Organic Layer E->F G Wash with Na2CO3 and Water F->G H Dry with Na2SO4 G->H I Concentrate in vacuo H->I J Recrystallize from Hexane I->J K Filter and Dry Product J->K L Characterization (NMR, MS, HPLC) K->L Pure Product

Caption: A typical workflow for the synthesis and purification of 1-[(4-chlorophenyl)-phenylmethyl]piperazine.

Part 3: A Note on a Related Isomer: 1-(4-chlorophenyl)-3-methylpiperazine

It is also conceivable that the initial query could have been referring to 1-(4-chlorophenyl)-3-methylpiperazine . In this isomer, the methyl group is attached to the piperazine ring itself, at the 3-position, and a 4-chlorophenyl group is attached to the nitrogen at the 1-position. This is a structurally distinct compound with its own unique set of properties and synthetic routes. While not the primary focus of this guide, it is important for researchers to be aware of this potential ambiguity and to verify the exact structure of interest through CAS numbers or IUPAC names.

Conclusion

While the chemical name "4-chloro-2-methyl-1-phenylpiperazine" does not correspond to a widely documented compound, the structurally similar and pharmaceutically important intermediate, 1-[(4-chlorophenyl)-phenylmethyl]piperazine , is extensively characterized. A thorough understanding of its various synonyms, identifiers, and synthetic methodologies is essential for professionals in drug discovery and development. This guide provides a foundational understanding of this key molecule, emphasizing the importance of precise nomenclature in chemical research.

References

  • Dayalan, A., Gurumurthy, P., Suneel Manohar Babu, C., & Visweswaran, V. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 19(7), 5041-5048.
  • PubChem. 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Norchlorcyclizine. National Center for Biotechnology Information. Available from: [Link]

  • PrepChem. Synthesis of (-)-1-[(4chlorophenyl) phenylmethyl]piperazine. Available from: [Link]

  • U.S. Environmental Protection Agency. Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-. Substance Details - SRS. Available from: [Link]

  • MOLBASE. 1-(3-Chlorophenyl)-4-methylpiperazine price & availability. Available from: [Link]

  • Advent Chembio. Buy 1,4-Bis(4-Chlorophenyl)methylpiperazine Online. Available from: [Link]

  • Google Patents. Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
  • PrepChem. Synthesis of (-)-1-[(4chlorophenyl) phenylmethyl]piperazine. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available from: [Link]

  • PubChem. 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. National Center for Biotechnology Information. Available from: [Link]

  • Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-810.
  • ResearchGate. Preparation of 1-(4-chlorophenyl)-piperazine hydrochloride (LH5). Available from: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]

  • De Gruyter. Crystal structure of 1-[(4-chloro-phenyl)-phenyl-methyl]piperazine, C17H19CIN2. Available from: [Link]

  • PubChem. 1-(4-Chloro-2-fluorophenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof.
  • ResearchGate. An efficient process for preparing 4-methyl-2-phenyl piperazine hydrochloride and its derivatives. Available from: [Link]

  • U.S. Environmental Protection Agency. Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[[4-(1,1-dimethylethyl)phenyl]methyl]-, hydrochloride (1:2). Substance Details - SRS. Available from: [Link]

  • PubChemLite. (4-chloro-benzyl)-[2-(4-methyl-piperazin-1-yl)-phenyl]-amine. Available from: [Link]

  • Pharmaffiliates. 1-[(4-Chloro-phenyl)-phenyl-methyl]-piperazine. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 1-(4-chlorophenyl)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-chlorophenyl)-2-methylpiperazine is a derivative of piperazine, a ubiquitous scaffold in medicinal chemistry. The introduction of a 4-chlorophenyl group and a methyl group to the piperazine ring can significantly influence its physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the core physical properties of 1-(4-chlorophenyl)-2-methylpiperazine, offering both a summary of available data and detailed experimental protocols for its characterization.

Chemical Structure and Identifiers

The molecular structure of 1-(4-chlorophenyl)-2-methylpiperazine is presented below, illustrating the key functional groups that govern its physical properties.

Caption: Chemical structure of 1-(4-chlorophenyl)-2-methylpiperazine.

IdentifierValueSource
Chemical Name 1-(4-chlorophenyl)-2-methylpiperazine-
CAS Number 55117-80-1[1]
Molecular Formula C₁₁H₁₅ClN₂[1]
Molecular Weight 210.7 g/mol [1]

Core Physical Properties: A Comparative Analysis

Due to the limited availability of experimental data for 1-(4-chlorophenyl)-2-methylpiperazine, the following table presents a comparative summary of its known identifiers alongside the physical properties of its parent compound, 1-(4-chlorophenyl)piperazine, and the related 2-methylpiperazine. This comparison allows for informed estimations of the title compound's properties.

Property1-(4-chlorophenyl)-2-methylpiperazine1-(4-chlorophenyl)piperazine2-Methylpiperazine
Appearance Solid (predicted)Crystalline solidSolid
Melting Point Not available76-79 °C62-65 °C
Boiling Point Not availableNot available155-156 °C
Solubility Not availableSoluble in DMF, DMSO, Ethanol; Sparingly soluble in aqueous buffersSoluble in water
pKa (most basic) Not availableNot available~9.8

In-Depth Discussion of Physicochemical Properties

The introduction of the lipophilic 4-chlorophenyl group and the small alkyl methyl group to the piperazine core is expected to modulate the physical properties in a predictable manner.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[2] For the parent compound, 1-(4-chlorophenyl)piperazine, the melting point is reported to be in the range of 76-79 °C. The addition of a methyl group in 1-(4-chlorophenyl)-2-methylpiperazine could potentially disrupt the crystal lattice, leading to a lower melting point, or introduce new packing efficiencies that could increase it. Empirical determination is necessary for an accurate value.

Solubility

The solubility of a compound is a key determinant of its suitability for various experimental and formulation contexts. 1-(4-chlorophenyl)piperazine is soluble in organic solvents like DMF, DMSO, and ethanol, but only sparingly soluble in aqueous buffers.[3] The presence of the 4-chlorophenyl group significantly increases lipophilicity compared to unsubstituted piperazine. The additional methyl group in 1-(4-chlorophenyl)-2-methylpiperazine is expected to further increase its lipophilicity, likely resulting in even lower aqueous solubility.

pKa

The pKa values of the two nitrogen atoms in the piperazine ring dictate the ionization state of the molecule at a given pH. The pKa of the most basic nitrogen in 2-methylpiperazine is approximately 9.8. The electron-withdrawing effect of the 4-chlorophenyl group in 1-(4-chlorophenyl)-2-methylpiperazine would be expected to reduce the basicity of the nitrogen to which it is attached (N1). The other nitrogen (N4) would be expected to have a pKa value closer to that of a typical secondary amine in a six-membered ring.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the structural elucidation and confirmation of 1-(4-chlorophenyl)-2-methylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group, typically as two doublets in the aromatic region. The protons on the piperazine ring will appear as a complex set of multiplets in the aliphatic region, further complicated by the presence of the methyl group. The methyl group itself will likely appear as a doublet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the 4-chlorophenyl ring, the piperazine ring, and the methyl group. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(4-chlorophenyl)-2-methylpiperazine is expected to exhibit characteristic absorption bands corresponding to:

  • N-H stretching: A band in the region of 3200-3400 cm⁻¹ for the secondary amine.

  • C-H stretching: Bands for aromatic and aliphatic C-H bonds around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

  • C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

  • C-N stretching: Bands in the 1000-1350 cm⁻¹ region.

  • C-Cl stretching: A band in the fingerprint region, typically around 1000-1100 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of 210.7 (for the most common isotopes). Fragmentation may involve cleavage of the piperazine ring and loss of the chlorophenyl group.

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of the core physical properties of 1-(4-chlorophenyl)-2-methylpiperazine.

Melting Point Determination (Capillary Method)

This protocol is based on the principle of visually observing the temperature range over which the solid sample transitions to a liquid.

cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Data Recording prep1 Ensure sample is dry and finely powdered. prep2 Tap the open end of a capillary tube into the sample. prep1->prep2 prep3 Invert and tap to pack the sample to a height of 2-3 mm. prep2->prep3 meas1 Place the capillary tube into the melting point apparatus. prep3->meas1 meas2 Heat rapidly to ~15-20°C below the expected melting point. meas1->meas2 meas3 Reduce heating rate to 1-2°C per minute. meas2->meas3 meas4 Record the temperature at which the first drop of liquid appears. meas3->meas4 meas5 Record the temperature at which the entire sample is liquid. meas4->meas5 rec1 The melting point is reported as a range from the two recorded temperatures. meas5->rec1

Caption: Workflow for Melting Point Determination.

Methodology:

  • Sample Preparation:

    • Ensure the sample of 1-(4-chlorophenyl)-2-methylpiperazine is completely dry and in a fine powder form.

    • Gently tap the open end of a capillary tube into the powdered sample.

    • Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of a melting point apparatus.

  • Measurement:

    • If the approximate melting point is unknown, a preliminary rapid heating can be performed to get an estimate.

    • For an accurate measurement, heat the sample to a temperature about 15-20 °C below the expected melting point.

    • Decrease the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid is observed.

    • Record the temperature at which the entire sample has melted into a clear liquid.

  • Reporting:

    • The melting point is reported as the range between the two recorded temperatures. A narrow melting range (1-2 °C) is indicative of a pure compound.[2]

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.

cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Quantification prep1 Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4). equil1 Seal the container and agitate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to reach equilibrium. prep1->equil1 sep1 Allow the suspension to settle. equil1->sep1 sep2 Withdraw an aliquot of the supernatant and filter through a 0.22 µm syringe filter to remove undissolved solid. sep1->sep2 quant2 Dilute the filtered supernatant with the same solvent. sep2->quant2 quant1 Prepare a standard curve of the compound in a suitable solvent. quant3 Analyze the concentration of the compound in the diluted supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS). quant1->quant3 quant2->quant3

Caption: Workflow for Aqueous Solubility Determination.

Methodology:

  • Preparation:

    • Add an excess amount of solid 1-(4-chlorophenyl)-2-methylpiperazine to a vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.

  • Equilibration:

    • Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

  • Separation of Undissolved Solid:

    • After equilibration, allow the suspension to stand to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of the compound in a suitable solvent.

    • Dilute the filtered supernatant with the same solvent.

    • Analyze the concentration of the compound in the diluted supernatant using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Calculate the solubility from the measured concentration and the dilution factor.

NMR Sample Preparation and Data Acquisition

This protocol outlines the standard procedure for preparing a sample for NMR analysis.

cluster_0 Sample Preparation cluster_1 Spectrometer Setup cluster_2 Data Acquisition prep1 Weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR). prep2 Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. prep1->prep2 prep3 Transfer the solution to a clean NMR tube. prep2->prep3 setup1 Insert the NMR tube into the spectrometer. prep3->setup1 setup2 Lock the spectrometer onto the deuterium signal of the solvent. setup1->setup2 setup3 Shim the magnetic field to optimize homogeneity. setup2->setup3 setup4 Tune and match the probe to the desired nucleus (¹H or ¹³C). setup3->setup4 acq1 Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence). setup4->acq1 acq2 Acquire the NMR spectrum. acq1->acq2

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-(4-chlorophenyl)-2-methylpiperazine for ¹H NMR analysis (or 20-50 mg for ¹³C NMR).

    • In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired chemical shift window.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.

    • Carefully transfer the solution into a clean, dry NMR tube.

  • Instrumental Analysis:

    • Insert the NMR tube into the spinner and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve optimal resolution and peak shape. This process minimizes magnetic field inhomogeneities.

    • Tune the probe for the nucleus being observed (e.g., ¹H or ¹³C).

    • Set up the desired NMR experiment with appropriate parameters (e.g., pulse sequence, number of scans, relaxation delay).

    • Acquire the data.

  • Data Processing:

    • Process the raw data by applying a Fourier transform, phasing, and baseline correction to obtain the final NMR spectrum.

Conclusion

This technical guide has provided a framework for understanding and determining the physical properties of 1-(4-chlorophenyl)-2-methylpiperazine. While experimental data for this specific molecule is currently limited in publicly accessible literature, a comparative analysis with its parent compound, 1-(4-chlorophenyl)piperazine, offers valuable predictive insights. The detailed experimental protocols provided herein serve as a practical resource for researchers to empirically characterize this compound. Such characterization is an indispensable step in any scientific investigation or drug development program involving 1-(4-chlorophenyl)-2-methylpiperazine, ensuring data integrity and enabling a deeper understanding of its chemical behavior.

References

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difference between pCPP and 1-(4-chlorophenyl)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between pCPP and 1-(4-chlorophenyl)-2-methylpiperazine

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous centrally acting agents.[1][2] Trivial substitutions on the piperazine ring can lead to profound changes in pharmacological activity. This guide provides a detailed comparative analysis of two such analogs: 1-(4-chlorophenyl)piperazine (pCPP) and its methylated counterpart, 1-(4-chlorophenyl)-2-methylpiperazine. While differing by only a single methyl group, this structural modification introduces significant changes in stereochemistry, synthesis, and potential pharmacological profile. This document serves as a technical resource for researchers, scientists, and drug development professionals, elucidating the fundamental distinctions between these two compounds from a chemical, analytical, and pharmacological perspective.

Structural and Physicochemical Analysis: The Impact of a Methyl Group

The primary distinction between pCPP and 1-(4-chlorophenyl)-2-methylpiperazine lies in the addition of a methyl group at the C-2 position of the piperazine ring. This seemingly minor addition has significant structural and chemical consequences.

Chemical Structure and Nomenclature
  • 1-(4-chlorophenyl)piperazine (pCPP): An achiral molecule with a plane of symmetry.

  • 1-(4-chlorophenyl)-2-methylpiperazine: The introduction of a methyl group at the C-2 position creates a chiral center, meaning this compound exists as a pair of enantiomers: (R)-1-(4-chlorophenyl)-2-methylpiperazine and (S)-1-(4-chlorophenyl)-2-methylpiperazine.

G cluster_0 1-(4-chlorophenyl)piperazine (pCPP) cluster_1 1-(4-chlorophenyl)-2-methylpiperazine pCPP pCPP methyl_pCPP methyl_pCPP G cluster_0 pCPP Synthesis cluster_1 1-(4-chlorophenyl)-2-methylpiperazine Synthesis A 1-bromo-4-chlorobenzene C pCPP A->C Buchwald-Hartwig or S_NAr B Piperazine B->C D 1-bromo-4-chlorobenzene F 1-(4-chlorophenyl)-2-methylpiperazine D->F Buchwald-Hartwig or S_NAr E 2-Methylpiperazine E->F

Caption: Generalized synthetic workflows for pCPP and its methylated analog.

Experimental Protocol: Synthesis of pCPP

This is a representative protocol based on common N-arylation methods.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-4-chlorobenzene (1.0 eq), piperazine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., BINAP, 4 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., toluene) and a base (e.g., sodium tert-butoxide, 1.4 eq).

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield pure 1-(4-chlorophenyl)piperazine. [3]

Analytical Differentiation

Distinguishing between pCPP and its methylated analog is readily achievable with standard laboratory instrumentation.

TechniqueDifferentiating Feature for 1-(4-chlorophenyl)-2-methylpiperazine
Mass Spectrometry (MS) The molecular ion peak (M+) will be observed at m/z 210, compared to m/z 196 for pCPP.
¹H NMR Spectroscopy A characteristic doublet signal for the methyl group protons will appear in the aliphatic region (typically 1.0-1.5 ppm). The signals for the piperazine ring protons will also show more complex splitting patterns due to the loss of symmetry.
¹³C NMR Spectroscopy An additional signal for the methyl carbon will be present in the aliphatic region (typically 15-25 ppm).
Chromatography (HPLC/GC) Due to its slightly higher molecular weight and lipophilicity, it will likely have a different retention time than pCPP on standard columns.
Chiral Chromatography Can be used to separate the (R) and (S) enantiomers of 1-(4-chlorophenyl)-2-methylpiperazine, which is not applicable to the achiral pCPP.

Comparative Pharmacology and Mechanism of Action

While experimental data on 1-(4-chlorophenyl)-2-methylpiperazine is limited, we can infer its likely pharmacological profile based on the known properties of pCPP and the predictable influence of the methyl group.

Profile of pCPP

pCPP is known primarily for its effects on the serotonin system. [4]It acts as a non-selective serotonin receptor agonist and may also function as a serotonin releasing agent. [4]This activity profile is consistent with the slightly psychedelic and psychoactive effects reported from its limited human use. [4]It has also been identified as a designer drug, sometimes found in illicit capsules marketed as recreational substances. [4]

Hypothesized Impact of 2-Methyl Substitution

The introduction of the methyl group can be expected to modulate the pharmacological profile in several key ways:

  • Receptor Binding and Selectivity: The methyl group introduces steric bulk adjacent to the nitrogen atom (N1) that binds to the chlorophenyl ring. This can alter the molecule's conformation and how it fits into receptor binding pockets. It may decrease affinity for some receptors while potentially increasing affinity or selectivity for others, depending on the specific topology of the binding site.

  • Pharmacokinetics:

    • Metabolism: The methyl group provides a new site for oxidative metabolism by cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4), potentially leading to the formation of a primary alcohol metabolite. [5]This could result in a different metabolic profile and potentially a shorter half-life compared to pCPP.

    • Blood-Brain Barrier (BBB) Penetration: The slight increase in lipophilicity conferred by the methyl group could enhance the rate or extent of BBB penetration, potentially leading to more potent central nervous system effects.

  • Stereoselectivity: The (R) and (S) enantiomers of 1-(4-chlorophenyl)-2-methylpiperazine will likely exhibit different pharmacological activities. It is common for one enantiomer to have significantly higher affinity for a target receptor or to be metabolized at a different rate than its mirror image.

G cluster_0 Serotonergic Synapse cluster_pre cluster_post presyn Presynaptic Neuron postsyn Postsynaptic Neuron SERT SERT Transporter VMAT VMAT2 Serotonin_vesicle 5-HT Vesicle R_5HT1A 5-HT1A Receptor R_5HT2A 5-HT2A Receptor R_5HT2C 5-HT2C Receptor pCPP Phenylpiperazines (e.g., pCPP) pCPP->SERT Release? pCPP->R_5HT1A Agonist pCPP->R_5HT2A Agonist pCPP->R_5HT2C Agonist

Caption: Phenylpiperazines like pCPP interact with multiple serotonin receptors and transporters.

Conclusion and Future Directions

The distinction between 1-(4-chlorophenyl)piperazine (pCPP) and 1-(4-chlorophenyl)-2-methylpiperazine is a clear illustration of structure-activity relationships in pharmacology. The addition of a single methyl group transforms an achiral molecule into a chiral one, necessitates more complex synthetic and analytical strategies, and is predicted to significantly alter its pharmacological and pharmacokinetic profile.

Key Differences Summarized:

  • Structure: The presence of a methyl group at the C-2 position and the resulting chirality.

  • Synthesis: Requires the use of a methylated piperazine precursor.

  • Analysis: Easily differentiated by mass spectrometry and NMR; the enantiomers of the methylated compound can be resolved by chiral chromatography.

  • Pharmacology (Hypothesized): The methyl group is expected to alter receptor binding affinity/selectivity, metabolic pathways, and BBB penetration. The enantiomers are likely to possess distinct pharmacological properties.

For drug development professionals, this comparison underscores the critical importance of seemingly minor structural modifications. Future research should focus on the stereoselective synthesis and pharmacological evaluation of the (R) and (S) enantiomers of 1-(4-chlorophenyl)-2-methylpiperazine. Such studies would provide invaluable data on the specific interactions of each enantiomer with serotonergic and other CNS receptors, fully elucidating the impact of this structural change and potentially uncovering novel therapeutic agents with improved selectivity and efficacy.

References

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Methodological & Application

Application Notes & Protocols: Determining the Solubility of 1-(4-chlorophenyl)-2-methylpiperazine in DMSO for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for researchers, medicinal chemists, and drug development professionals to accurately determine and understand the solubility of 1-(4-chlorophenyl)-2-methylpiperazine in dimethyl sulfoxide (DMSO). While specific quantitative solubility data for this compound is not extensively documented in public literature, this document outlines the fundamental principles and provides robust, field-proven protocols for its empirical determination. Understanding the solubility of this and similar small molecules in DMSO is a critical first step in the drug discovery pipeline, underpinning the reliability of in vitro high-throughput screening (HTS) and subsequent pharmacological studies.[1][2][3] This guide presents methodologies for both kinetic and thermodynamic solubility assessment, explains the causality behind experimental choices, and offers a framework for data interpretation and reporting.

Introduction: The Central Role of DMSO in Early-Stage Drug Discovery

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2] This unique characteristic has established DMSO as the gold-standard solvent for preparing high-concentration stock solutions in drug discovery.[2][4] Accurate characterization of a compound's solubility in DMSO is not merely a procedural formality; it is the bedrock of reliable in vitro screening.[3] Undissolved compound in a stock solution can lead to significant errors in downstream assays, producing false negatives or dose-response curves with poor reproducibility.

1-(4-chlorophenyl)-2-methylpiperazine is a piperazine derivative, a chemical scaffold common in pharmacologically active compounds. While data on structurally related compounds, such as 1-(4-chlorophenyl)piperazine, indicates good solubility in DMSO (e.g., 30 mg/mL), empirical verification for each new chemical entity is essential.[5] This guide provides the necessary protocols to perform this critical characterization.

Physicochemical Properties of 1-(4-chlorophenyl)-2-methylpiperazine

A foundational understanding of the compound's properties is crucial for designing solubility experiments.

PropertyValue (Predicted/Known)Source/Notes
Molecular Formula C₁₁H₁₅ClN₂N/A
Molecular Weight 210.71 g/mol N/A
Appearance Likely a solid at room temperatureBased on similar piperazine structures.[6][7]
pKa Predicted basic pKa due to piperazine nitrogensN/A
LogP Predicted to be moderately lipophilicN/A

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

It is critical to distinguish between two key types of solubility measurements, as they provide different insights relevant to distinct stages of drug development.[8][9]

  • Kinetic Solubility : This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[8][10][11][12] This value is highly relevant for in vitro assays, where this dilution process is standard practice. Kinetic solubility is often higher than thermodynamic solubility because it can result in a supersaturated, metastable solution.[13]

  • Thermodynamic Solubility : This is the true equilibrium solubility of a compound in a saturated solution, where the solid and dissolved forms are in equilibrium.[8][9][12] This measurement is the gold standard, crucial for formulation development, biopharmaceutical classification (BCS), and understanding in vivo absorption.[12][13]

This guide will provide protocols for both, starting with a foundational protocol to determine the maximum solubility in pure DMSO.

Protocol I: Determination of Maximum Thermodynamic Solubility in 100% DMSO

This protocol establishes the upper concentration limit for creating a stable, clear stock solution of 1-(4-chlorophenyl)-2-methylpiperazine in pure DMSO.

Rationale and Causality

The "shake-flask" method is the definitive approach for determining thermodynamic solubility.[8] By adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period, we ensure that the resulting supernatant is truly saturated.[9][14] Centrifugation then separates the undissolved solid, allowing for accurate quantification of the dissolved portion.[15]

Materials and Equipment
  • 1-(4-chlorophenyl)-2-methylpiperazine (solid powder)

  • Anhydrous DMSO (≥99.9% purity)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or rotator in a temperature-controlled environment (25°C)

  • High-speed microcentrifuge

  • Calibrated micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

Step-by-Step Methodology
  • Preparation of a Supersaturated Mixture :

    • Accurately weigh approximately 5-10 mg of 1-(4-chlorophenyl)-2-methylpiperazine into a 2 mL glass vial.

    • Add a precise volume of anhydrous DMSO (e.g., 200 µL) to the vial. This should be an amount you anticipate will be insufficient to fully dissolve the compound.

    • Seal the vial tightly.

  • Equilibration :

    • Vortex the vial vigorously for 2 minutes to ensure thorough mixing and to break up any aggregates.

    • Place the vial on an orbital shaker in a temperature-controlled environment set to 25°C.

    • Allow the mixture to equilibrate for 24-48 hours.[9] This extended time is crucial to reach a true thermodynamic equilibrium.[14]

  • Phase Separation :

    • After equilibration, visually confirm that excess solid remains.

    • Centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.[15]

  • Sample Analysis :

    • Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

    • Perform a serial dilution of the supernatant with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to bring the concentration within the linear range of your analytical method.

    • Quantify the concentration of 1-(4-chlorophenyl)-2-methylpiperazine in the diluted samples using a pre-validated HPLC-UV method against a standard curve.

  • Calculation :

    • Back-calculate the original concentration in the undiluted DMSO supernatant using the dilution factor. This value represents the thermodynamic solubility in mg/mL or mM.

Data Presentation
ParameterValueUnitMethod
Thermodynamic Solubility (25°C) To be determinedmg/mLShake-Flask (HPLC-UV)
Thermodynamic Solubility (25°C) To be determinedmMShake-Flask (HPLC-UV)

Protocol II: High-Throughput Kinetic Solubility Assay

This protocol provides a rapid assessment of the compound's solubility when diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of a typical HTS assay.[8][10][11] Turbidimetry or nephelometry is used to detect the formation of precipitate.[10][11]

Experimental Workflow Diagram

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Serial Dilution cluster_2 Step 3: Aqueous Dilution cluster_3 Step 4: Incubation & Measurement cluster_4 Step 5: Data Analysis A Prepare 10 mM Stock in 100% DMSO B Perform 2-fold serial dilution in DMSO within a 96-well plate A->B C Transfer 2 µL of each dilution to a new plate containing 198 µL PBS per well B->C D Incubate for 2 hours at room temperature C->D E Measure turbidity (Absorbance at 620 nm) D->E F Identify concentration at which turbidity significantly increases E->F

Caption: Workflow for the high-throughput kinetic solubility assay.

Materials and Equipment
  • 10 mM stock solution of 1-(4-chlorophenyl)-2-methylpiperazine in 100% DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear, flat-bottom microplates

  • Multi-channel micropipettes

  • Plate reader capable of measuring absorbance (for turbidimetry) or light scattering (for nephelometry)

Step-by-Step Methodology
  • Prepare Stock Solution : Prepare a 10 mM stock solution of the compound in 100% DMSO, ensuring it is fully dissolved.

  • Serial Dilution in DMSO : In a 96-well polypropylene plate, create a 2-fold serial dilution of the 10 mM stock solution in DMSO. This will create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilution into Aqueous Buffer :

    • Add 198 µL of PBS (pH 7.4) to the wells of a new, clear 96-well plate.

    • Using a multi-channel pipette, transfer 2 µL from each concentration of the DMSO serial dilution plate into the corresponding wells of the PBS plate. This results in a final DMSO concentration of 1%.

    • Include control wells with 2 µL of DMSO added to 198 µL of PBS (buffer blank).

  • Incubation and Measurement :

    • Mix the plate gently for 1-2 minutes.

    • Incubate the plate at room temperature for 1-2 hours.[10][11]

    • Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb, typically around 620 nm.[11]

  • Data Analysis : The kinetic solubility limit is defined as the highest compound concentration that does not show a significant increase in turbidity compared to the buffer blank wells.[11]

Data Presentation
ParameterValueUnitMethodFinal DMSO (%)
Kinetic Solubility (pH 7.4) To be determinedµMTurbidimetry1%

Trustworthiness and Self-Validation

To ensure the integrity of the generated data, the following controls and validation steps are mandatory:

  • Standard Compounds : Always include standard compounds with known high and low solubility (e.g., Hydrocortisone and Ketoconazole) in each assay run to validate the experimental setup.[11]

  • Visual Inspection : For the thermodynamic solubility assay, visual confirmation of undissolved solid before centrifugation is essential. For the kinetic assay, a visual inspection of the plate for precipitate can corroborate the plate reader data.

  • HPLC Standard Curve : For the thermodynamic assay, the HPLC standard curve must have an R² value > 0.99 for accurate quantification.

  • DMSO Concentration : Be aware that the presence of DMSO, even at low percentages (1-5%), can increase the apparent aqueous solubility of a compound.[13][16] This effect should be noted when interpreting kinetic solubility data.

Conclusion and Best Practices

Determining the solubility of 1-(4-chlorophenyl)-2-methylpiperazine in DMSO is a foundational experiment that dictates the quality of all subsequent in vitro data. While this compound is expected to exhibit good solubility in pure DMSO, this guide provides the robust, validated protocols necessary for its precise and accurate determination. By differentiating between thermodynamic and kinetic solubility and employing the appropriate controls, researchers can generate reliable data that will confidently guide their drug discovery efforts. For HTS, ensuring the starting stock concentration is well below the thermodynamic solubility limit in 100% DMSO is paramount to avoid assay artifacts.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Wikipedia. (2024). Dimethyl sulfoxide.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
  • gChem. (n.d.). Pharmaceuticals.
  • Pharma Excipients. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Innovative Applications of DMSO. (2024, September 9). Retrieved from a reliable chemical supplier website.
  • Admeshop. (n.d.). Solubility, kinetic.
  • PubChem. (n.d.). 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine.
  • Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.
  • BenchChem. (n.d.). Trk-IN-19 Solubility in DMSO: A Technical Guide.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ResearchGate. (2015, September 2). How to check the Drug solubility DMSO solvent..?
  • ChemicalBook. (2026, January 13). (R)-1-[(4-Chlorophenyl)phenylmethyl]piperazine.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • Bouling Chemical Co., Limited. (n.d.). 1-[(4-Chlorophenyl)(Phenyl)Methyl]Piperazine.
  • Cayman Chemical. (n.d.). 1-(4-Chlorophenyl)piperazine (CAS 38212-33-8).
  • Google Patents. (n.d.). Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
  • BenchChem. (n.d.). Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers.
  • Sigma-Aldrich. (n.d.). 1-[(4-chlorophenyl)(phenyl)methyl]-4-(3-methylbenzyl)piperazine.
  • Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE.
  • Cayman Chemical. (n.d.). 1-(3,5-Dimethylphenyl)piperazine - PRODUCT INFORMATION.

Sources

Application Note: 1-(4-chlorophenyl)-2-methylpiperazine in Serotonin Receptor SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026


, 5-HT

, and 5-HT

)[1]

Part 1: Introduction & SAR Context

The Role of 1-(4-chlorophenyl)-2-methylpiperazine

In the landscape of serotonin receptor drug discovery, phenylpiperazines represent a "privileged scaffold."[1] While 1-(3-chlorophenyl)piperazine (mCPP) is the archetypal non-selective 5-HT receptor agonist, the introduction of a methyl group at the 2-position of the piperazine ring and the shift of the chlorine to the para (4) position creates a distinct chemical probe: 1-(4-chlorophenyl)-2-methylpiperazine (hereafter referred to as 4-Cl-2-Me-PP ).[1]

This compound is critical in Structure-Activity Relationship (SAR) studies for three specific reasons:

  • Chirality & Conformational Locking: The 2-methyl group introduces a chiral center (

    
    ). This steric bulk restricts the conformational flexibility of the piperazine ring, forcing it into a specific chair conformation. This often enhances selectivity for 5-HT
    
    
    
    over 5-HT
    
    
    compared to the non-methylated analogs.
  • Electronic & Steric Mapping (The "Para" Effect): shifting the chlorine from the meta (3) position (as in mCPP) to the para (4) position alters the electronic density of the phenyl ring and its fit within the hydrophobic pocket of the receptor (specifically residues interacting with Transmembrane Helix 5 and 6).[1]

  • Monoamine Transporter Selectivity: Unlike 3-substituted analogs which favor receptor binding, 4-substituted phenylpiperazines often exhibit increased affinity for the Serotonin Transporter (SERT), acting as releasers or reuptake inhibitors.[1] 4-Cl-2-Me-PP serves as a pivot point to determine the boundary between receptor agonism and transporter inhibition.

Part 2: Chemical Synthesis & Chiral Resolution

Objective: Synthesize high-purity 4-Cl-2-Me-PP and resolve its enantiomers for differential pharmacological testing.

A. Synthesis Workflow (Buchwald-Hartwig Amination)

While nucleophilic aromatic substitution is possible, the Buchwald-Hartwig cross-coupling provides higher yields and purity for electron-rich aryl halides.[1]

Reagents:

  • 1-bromo-4-chlorobenzene (1.0 eq)

  • 2-methylpiperazine (1.2 eq)

  • Pd

    
    (dba)
    
    
    
    (Catalyst, 1 mol%)[1]
  • BINAP (Ligand, 2 mol%)

  • NaO

    
    Bu (Base, 1.4 eq)
    
  • Toluene (Solvent, anhydrous)

Protocol:

  • Preparation: In a glovebox or under Argon, charge a reaction flask with Pd

    
    (dba)
    
    
    
    , BINAP, and NaO
    
    
    Bu.
  • Addition: Add 1-bromo-4-chlorobenzene and 2-methylpiperazine dissolved in anhydrous toluene.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor via LC-MS for the disappearance of the aryl bromide.

  • Workup: Cool to RT, filter through a Celite pad to remove palladium residues. Dilute with EtOAc and wash with water and brine.

  • Purification: Concentrate the organic layer. Purify via flash column chromatography (DCM:MeOH:NH

    
    OH, 90:9:1) to yield the racemic free base.
    
B. Chiral Resolution (Critical Step)

The biological activity is likely driven by the (


)-enantiomer (analogous to Lorcaserin and other 5-HT

agonists).[1]
  • Method: Preparative Chiral HPLC[1]

  • Column: Chiralpak AD-H or OD-H (5 µm, 20 x 250 mm)

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1)[1]

  • Flow Rate: 15 mL/min

  • Detection: UV at 254 nm

  • Validation: Collect fractions, evaporate, and determine enantiomeric excess (ee) via analytical chiral HPLC (>99% ee required).

Part 3: In Vitro Binding Assays (Membrane Preparation)

Objective: Determine the affinity (


) of 4-Cl-2-Me-PP for 5-HT

and 5-HT

receptors.
A. Receptor Source[2]
  • 5-HT

    
    :  CHO-K1 cells stably expressing human 5-HT
    
    
    
    .
  • 5-HT

    
    :  HEK-293 cells stably expressing human 5-HT
    
    
    
    (INI isoform).
B. Radioligand Competition Assay Protocol

This protocol validates whether the compound binds to the orthosteric site.[1]

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 1 mM EDTA, pH 7.4.[1]
    
  • Radioligands:

    • For 5-HT

      
      : [
      
      
      
      H]-Ketanserin (Antagonist radioligand).[1]
    • For 5-HT

      
      : [
      
      
      
      H]-Mesulergine (Antagonist radioligand) or [
      
      
      H]-5-HT (Agonist radioligand for high-affinity state).[1]
  • Nonspecific Binding Definition: Mianserin (10 µM).[1]

Step-by-Step:

  • Membrane Prep: Harvest cells, homogenize in ice-cold buffer, and centrifuge at 40,000 x g. Resuspend pellet to a protein concentration of ~20 µ g/well .

  • Incubation: In a 96-well plate, add:

    • 25 µL Drug (4-Cl-2-Me-PP) at varying concentrations (

      
       to 
      
      
      
      M).
    • 25 µL Radioligand (~1-2 nM final).

    • 150 µL Membrane suspension.

  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Harvest: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Counting: Add scintillation cocktail and count in a MicroBeta counter.

  • Analysis: Fit data to a one-site competition model using non-linear regression (GraphPad Prism) to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Part 4: Functional Signaling Assays

Objective: Determine if 4-Cl-2-Me-PP acts as an agonist, antagonist, or inverse agonist. 5-HT


 receptors couple to G

, leading to calcium mobilization.
Protocol: Calcium Flux (FLIPR Assay)
  • Seeding: Plate cells (CHO-5-HT

    
     or HEK-5-HT
    
    
    
    ) in black-walled, clear-bottom 384-well plates (15,000 cells/well) 24 hours prior.
  • Dye Loading: Aspirate media and add Calcium-4 dye (Molecular Devices) dissolved in HBSS + 20 mM HEPES + 2.5 mM Probenecid.[1] Incubate 1 hour at 37°C.

  • Compound Addition: Prepare 4-Cl-2-Me-PP in HBSS (5x concentration).

  • Measurement: Transfer plate to FLIPR Tetra.

    • Agonist Mode: Add compound, measure fluorescence increase (RFU) for 180 seconds.

    • Antagonist Mode: Add compound, incubate 15 min, then inject

      
       concentration of 5-HT. Measure inhibition of 5-HT response.
      
  • Data Output: Calculate

    
     (potency) and 
    
    
    
    (efficacy relative to 5-HT).

Part 5: Data Interpretation & Visualization

Expected SAR Trends

The table below summarizes the expected shifts in pharmacological profile when comparing the target compound to established standards.

CompoundStructure5-HT

Affinity
5-HT

Efficacy
Selectivity (2C vs 2A)
mCPP 3-Cl, non-methylHigh (

~5 nM)
Partial AgonistLow
pCPP 4-Cl, non-methylModerateMixed/ReleaserLow
4-Cl-2-Me-PP 4-Cl, 2-Methyl Moderate (

~20-50 nM)
Weak Partial Agonist High (Steric driven)
Lorcaserin Cyclic analogHighFull AgonistVery High
Pathway Visualization

The following diagram illustrates the Gq-coupled signaling pathway activated by 4-Cl-2-Me-PP if it acts as an agonist, and the experimental workflow.

G cluster_0 Gq Signaling Pathway (Agonist Mode) cluster_1 Experimental Workflow Ligand 4-Cl-2-Me-PP Receptor 5-HT2C Receptor Ligand->Receptor Binding (Ki) Gq Gαq Protein Receptor->Gq Activation PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates Ca Ca2+ Release IP3->Ca ER Release (FLIPR Signal) Synth Synthesis (Buchwald-Hartwig) Chiral Chiral HPLC (Resolution) Synth->Chiral Binding Radioligand Binding ([3H]-Mesulergine) Chiral->Binding Func Functional Assay (Calcium Flux) Binding->Func

Caption: Figure 1. Left: Signal transduction pathway for 5-HT2C agonism. Right: Step-by-step experimental workflow for validating 4-Cl-2-Me-PP activity.

Part 6: References

  • Chemical Identity: 1-(4-Chlorophenyl)-2-methylpiperazine.[2][3][4] CAS Common Chemistry. CAS RN: 55117-80-1.[2][4] Link

  • Synthesis Methodology: Driver, M. S., & Hartwig, J. F. (1996).[1] A Second-Generation Catalyst for Aryl Halide Amination. Journal of the American Chemical Society. (Foundational protocol for phenylpiperazine synthesis). Link

  • SAR Context (2-Methyl Substitution): Cybulski, M., et al. (2001).[1] Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica. (Demonstrates the effect of 2-methyl group on 5-HT binding). Link

  • SAR Context (Phenylpiperazines): Glennon, R. A., et al. (1986).[1] 5-HT2 serotonin receptors.[5] Journal of Medicinal Chemistry. (Classic SAR establishing the role of the piperazine core). Link

  • Mecoprop Clarification: US EPA. (2007).[6] Mecoprop-p (MCPP-p) HED Preliminary Human Health Risk Assessment.[6] (Cited to distinguish the herbicide MCPP from the pharmacological agent). Link

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Aryl-2-methylpiperazines in Medicinal Chemistry

The N-aryl-2-methylpiperazine scaffold is a privileged structural motif in modern drug discovery, appearing in a multitude of clinically significant therapeutic agents. Its prevalence stems from the favorable physicochemical and pharmacokinetic properties it often imparts to a molecule, including improved aqueous solubility, metabolic stability, and the ability to modulate interactions with biological targets. The synthesis of these crucial building blocks frequently relies on the robust and versatile Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[1][2][3][4] This guide provides a comprehensive overview of the key principles and detailed protocols for the successful Buchwald-Hartwig amination of 2-methylpiperazine, addressing common challenges and offering field-proven insights to streamline your research and development efforts.

Core Principles and Mechanistic Considerations

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[1][5][6] A general understanding of this mechanism is crucial for rational troubleshooting and optimization of reaction conditions.

A simplified representation of the catalytic cycle is as follows:

Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X (Oxidative Addition) Amine Coordination [Ar-Pd(II)(L)(Amine)]+X- Oxidative Addition Complex->Amine Coordination + Amine Amido Complex Ar-Pd(II)(L)(NR2) Amine Coordination->Amido Complex + Base, - BH+X- Amido Complex->Pd(0)L Reductive Elimination Product Product Amido Complex->Product Ar-NR2

Figure 1: A simplified diagram of the Buchwald-Hartwig catalytic cycle.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex. The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[5]

  • Amine Coordination and Deprotonation: The amine (2-methylpiperazine) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The desired N-aryl-2-methylpiperazine is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[1][7]

Key Parameters for a Successful Amination of 2-Methylpiperazine

The success of the Buchwald-Hartwig amination of 2-methylpiperazine is highly dependent on the careful selection of several key reaction parameters.

Palladium Precatalyst

Modern palladium precatalysts are generally preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ as they provide more reliable and efficient formation of the active Pd(0) species.[8] For the amination of a secondary cyclic amine like 2-methylpiperazine, a variety of precatalysts can be effective.

Precatalyst GenerationKey FeaturesRecommended for 2-Methylpiperazine
G1 Precatalysts Stable and easy to handle.Effective, but may require higher temperatures.
G3 and G4 Precatalysts High stability, solubility, and activity. Often allow for lower catalyst loadings and milder conditions.Highly recommended for challenging substrates or for process optimization.
Ligand Selection

The choice of phosphine ligand is arguably the most critical factor for a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. For secondary amines like 2-methylpiperazine, bulky, electron-rich biarylphosphine ligands are generally the most effective.[1][9]

LigandSubstrate ScopeKey Considerations
RuPhos A robust and versatile ligand for the coupling of secondary amines with aryl chlorides, bromides, and triflates.[8][9]Often a good starting point for optimization.
XPhos Another highly active and general ligand for a wide range of C-N cross-coupling reactions.Can be effective for less reactive aryl chlorides.
BrettPhos Particularly effective for the monoarylation of primary amines, but can also be used for secondary amines.[6][9]May offer improved selectivity in certain cases.
BINAP A bidentate ligand that was among the first to show broad utility.Can be effective, particularly with aryl bromides and iodides.[1][10]
Base Selection

The base plays a crucial role in the deprotonation of the amine. Strong, non-nucleophilic bases are typically used.[5][11]

BasepKaHCommon Applications & Considerations
Sodium tert-butoxide (NaOtBu) ~19A very common and effective strong base.[5][10]
Potassium tert-butoxide (KOtBu) ~19Similar in strength to NaOtBu.
Lithium bis(trimethylsilyl)amide (LHMDS) ~26A strong, non-nucleophilic base that can be useful for substrates with base-sensitive functional groups.[6]
Cesium carbonate (Cs₂CO₃) ~10A weaker base that may be required for substrates with very sensitive functional groups, often necessitating higher reaction temperatures.[5][12]
Potassium phosphate (K₃PO₄) ~12Another weaker base option for sensitive substrates.[5]
Solvent Choice

The choice of solvent can significantly impact the reaction rate and product distribution.[13][14][15] Anhydrous and degassed solvents are essential to prevent catalyst deactivation.[8]

SolventPropertiesCommon Usage
Toluene Aprotic, nonpolar.A very common and effective solvent for Buchwald-Hartwig aminations.[10][15]
1,4-Dioxane Aprotic, polar ether.Another widely used and effective solvent.[12][15]
tert-Butanol (t-BuOH) Protic.Can be used, sometimes in combination with other solvents.[16]
Tetrahydrofuran (THF) Aprotic, polar ether.Generally effective, but its lower boiling point may limit the reaction temperature.

Note: Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the reaction by coordinating to the palladium catalyst.[5]

Detailed Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of 2-methylpiperazine. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Mono-Arylation of 2-Methylpiperazine with an Aryl Bromide

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Add aryl bromide, 2-methylpiperazine, and base to an oven-dried Schlenk tube. B Evacuate and backfill the tube with an inert gas (e.g., argon). A->B C Add the palladium precatalyst and ligand. B->C D Add anhydrous, degassed solvent via syringe. C->D E Heat the reaction mixture to the desired temperature with stirring. D->E F Monitor the reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature. F->G H Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. G->H I Dry the organic layer, filter, and concentrate. H->I J Purify the crude product by flash column chromatography. I->J

Figure 2: A general experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • Aryl bromide (1.0 equiv)

  • 2-Methylpiperazine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., RuPhos, 1.2-2.4 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.5 M)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), 2-methylpiperazine (1.2-1.5 equiv), and sodium tert-butoxide (1.4-2.0 equiv).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the palladium precatalyst (1-2 mol%).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-methylpiperazine.

Protocol 2: Specific Example - Synthesis of 1-(4-methoxyphenyl)-3-methylpiperazine

Reaction Scheme:

4-Bromoanisole + 2-Methylpiperazine --(Pd catalyst, Ligand, Base, Solvent, Heat)--> 1-(4-methoxyphenyl)-3-methylpiperazine

Materials:

  • 4-Bromoanisole (1.0 equiv, e.g., 1.0 mmol, 187 mg)

  • 2-Methylpiperazine (1.2 equiv, 1.2 mmol, 120 mg)

  • RuPhos Pd G3 (0.02 equiv, 0.02 mmol, 16.7 mg)

  • Sodium tert-butoxide (1.4 equiv, 1.4 mmol, 135 mg)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, weigh the 4-bromoanisole, 2-methylpiperazine, RuPhos Pd G3, and sodium tert-butoxide into an oven-dried vial equipped with a stir bar.

  • Add the anhydrous, degassed toluene to the vial.

  • Seal the vial with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a preheated aluminum block at 100 °C.

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the product.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Inactive catalyst, incorrect ligand choice, inappropriate base, poor substrate reactivity.[8]Use a reliable precatalyst, screen different ligands (e.g., RuPhos, XPhos), ensure the base is strong enough and not degrading the substrate, consider switching to a more reactive aryl halide (e.g., bromide instead of chloride).[8]
Formation of side products (e.g., hydrodehalogenation) Catalyst deactivation, presence of water.Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. Optimize catalyst loading and temperature.[8]
Double arylation of 2-methylpiperazine High catalyst loading, excess aryl halide, prolonged reaction time.Use a slight excess of 2-methylpiperazine, reduce the catalyst loading, and carefully monitor the reaction to stop it upon consumption of the starting aryl halide.

References

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]

  • Christensen, H., et al. (2016). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. Retrieved from [Link]

  • Christensen, H., et al. (2016). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. Retrieved from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2021). Recent Green and Sustainable Pd-Catalyzed Aminations. Molecules. Retrieved from [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis and characterization of new N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide/sulfonamide derivatives as possible antimicrobial and antitubercular agents. ResearchGate. Retrieved from [Link]

  • Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Current Organic Synthesis. Retrieved from [Link]

  • Kappe, C. O., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Mishra, V., & Chundawat, T. S. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Resolution of 1-(4-chlorophenyl)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the enantiomeric separation of 1-(4-chlorophenyl)-2-methylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of resolving this chiral molecule. Our focus is on providing practical, field-proven insights grounded in established scientific principles.

Introduction: The Challenge of Resolving 1-(4-chlorophenyl)-2-methylpiperazine

1-(4-chlorophenyl)-2-methylpiperazine possesses a chiral center at the C-2 position of the piperazine ring, leading to the existence of (R)- and (S)-enantiomers. As stereoisomers can exhibit significantly different pharmacological and toxicological profiles, the ability to isolate and analyze the individual enantiomers is critical in pharmaceutical development.[1][2] This guide will primarily focus on two robust and widely adopted techniques for chiral resolution: Diastereomeric Salt Formation and Chiral Chromatography (HPLC/SFC) .

Part 1: Diastereomeric Salt Resolution - Troubleshooting & FAQ

Diastereomeric salt formation is a classical and highly effective method for resolving racemic amines on both laboratory and industrial scales. The process involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[3]

Frequently Asked Questions (FAQs)

Q1: I'm not getting any crystal formation after adding the chiral resolving agent. What are the likely causes and how can I fix this?

A1: This is a common issue and can stem from several factors:

  • Solvent Choice: The solvent system is critical for successful crystallization. The ideal solvent should dissolve the racemic base and the resolving agent, but one of the diastereomeric salts should be sparingly soluble.

    • Troubleshooting:

      • Solvent Screening: If you are using a single solvent, try a mixture of solvents. For instance, a combination of a good solvent (e.g., methanol, ethanol) and an anti-solvent (e.g., acetone, ethyl acetate, or water) can be effective.

      • Systematic Approach: A high-throughput screening approach can efficiently evaluate various resolving agents and solvent compositions.[4]

  • Supersaturation: Crystallization requires a supersaturated solution.

    • Troubleshooting:

      • Concentration: Slowly evaporate the solvent to increase the concentration of the salts.

      • Cooling: Gradually cool the solution. Slow cooling is often more effective for forming well-defined crystals.

      • Seeding: If you have a small amount of the desired diastereomeric salt, add a seed crystal to induce crystallization.

  • Stoichiometry of the Resolving Agent: The molar ratio of the racemic amine to the chiral acid can influence salt formation and crystallization.

    • Troubleshooting: While a 1:1 molar ratio is a common starting point, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be more effective.[4]

Q2: Both diastereomeric salts are crystallizing out of solution. How can I improve the selectivity of the crystallization?

A2: This indicates that the solubilities of the two diastereomeric salts are too similar in the chosen solvent system.

  • Troubleshooting:

    • Solvent Optimization: The polarity of the solvent can significantly impact the solubility difference between diastereomers. Systematically vary the solvent composition. For example, if you are using a methanol/water mixture, try varying the ratio.

    • Temperature Profile: A controlled, slow cooling process can enhance the kinetic resolution of the crystallization. Avoid crash cooling.

    • Recrystallization: The initial precipitate can be recrystallized from the same or a different solvent system to improve the diastereomeric excess.

Q3: What are the best chiral resolving agents to start with for 1-(4-chlorophenyl)-2-methylpiperazine?

A3: For basic compounds like your target molecule, chiral carboxylic acids are the resolving agents of choice. Based on successful resolutions of similar piperazine derivatives, the following are excellent starting points:

  • Tartaric Acid and its Derivatives: (L)- or (D)-Tartaric acid is a cost-effective and often effective resolving agent for amines.[3][5] Dibenzoyl- and di-p-toluoyl-tartaric acids are also highly effective and can provide better crystallinity.

  • Mandelic Acid: (R)- or (S)-Mandelic acid is another widely used resolving agent for amines.

  • N-acetylated Amino Acids: For a related compound, (±)-l-[(4-chlorophenyl)phenylmethyl]piperazine, N-acetyl-L-phenylalanine has been successfully used.

The table below summarizes some common resolving agents for amines:

Resolving AgentClassComments
(+)-Tartaric AcidChiral Carboxylic AcidWidely used, cost-effective.[3]
(-)-O,O'-Dibenzoyl-L-tartaric acidChiral Carboxylic AcidOften provides good crystallinity and high enantiomeric excess.
(R)-(-)-Mandelic AcidChiral Carboxylic AcidEffective for a broad range of amines.
N-acetyl-L-phenylalanineChiral Carboxylic AcidHas shown success with structurally similar compounds.

Q4: How do I liberate the free amine from the diastereomeric salt?

A4: Once you have isolated the desired diastereomeric salt with high purity, the final step is to recover the enantiomerically pure amine.

  • Protocol:

    • Suspend the diastereomeric salt in water.

    • Add a base, such as sodium hydroxide or sodium carbonate, to raise the pH to >10. This will deprotonate the amine.[5]

    • Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent to obtain the enantiomerically enriched 1-(4-chlorophenyl)-2-methylpiperazine.[5]

Experimental Workflow: Diastereomeric Salt Resolution

The following is a generalized, step-by-step protocol for the chiral resolution of 1-(4-chlorophenyl)-2-methylpiperazine via diastereomeric salt formation. This should be considered a starting point, and optimization of solvents, temperature, and stoichiometry will likely be necessary.

Materials:

  • Racemic 1-(4-chlorophenyl)-2-methylpiperazine

  • Chiral resolving agent (e.g., (L)-Tartaric acid)

  • Solvent(s) (e.g., methanol, water, acetone)

  • Sodium hydroxide solution (for basification)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate

Protocol:

  • Dissolution: In a reaction vessel, dissolve the chiral resolving agent (e.g., (L)-Tartaric acid) in a suitable solvent or solvent mixture (e.g., methanol/water). A molar ratio of 0.5 to 1.0 of the resolving agent to the racemic amine is a good starting point.[5]

  • Addition of Racemate: To the solution of the resolving agent, add the racemic 1-(4-chlorophenyl)-2-methylpiperazine.

  • Heating and Cooling: Gently heat the mixture to ensure complete dissolution. Then, slowly cool the solution to allow for the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.[5]

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the isolated salt in water and basify with a sodium hydroxide solution to a pH > 10.[5]

  • Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent.

  • Drying and Evaporation: Dry the organic extract, filter, and evaporate the solvent to obtain the final product.

G cluster_0 Diastereomeric Salt Formation cluster_1 Isolation and Liberation Racemic Amine Racemic Amine Dissolution Dissolution Racemic Amine->Dissolution Chiral Acid Chiral Acid Chiral Acid->Dissolution Crystallization Crystallization Dissolution->Crystallization Filtration Filtration Crystallization->Filtration Diastereomeric Salt Diastereomeric Salt Filtration->Diastereomeric Salt Mother Liquor Mother Liquor Filtration->Mother Liquor Basification Basification Diastereomeric Salt->Basification Extraction Extraction Basification->Extraction Pure Enantiomer Pure Enantiomer Extraction->Pure Enantiomer

Workflow for Diastereomeric Salt Resolution.

Part 2: Chiral Chromatography (HPLC/SFC) - Troubleshooting & FAQ

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Frequently Asked Questions (FAQs)

Q1: I'm not seeing any separation of my enantiomers on a chiral column. What should I try first?

A1: No separation indicates a lack of differential interaction between your enantiomers and the chiral stationary phase under the current conditions.

  • Troubleshooting:

    • Column Selection: The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for a wide range of compounds, including piperazine derivatives.[2] If one column doesn't work, try a different one with a different chiral selector. A screening approach with multiple columns is highly recommended.[6][7]

    • Mobile Phase Composition:

      • Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) and the alcohol (e.g., isopropanol, ethanol).

      • Additives: For basic compounds like yours, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase is often crucial to improve peak shape and achieve separation.[8]

    • Supercritical Fluid Chromatography (SFC): SFC is often complementary to HPLC for chiral separations and can provide better and faster results.[9] It uses supercritical CO2 as the main mobile phase with a co-solvent (modifier).

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape is often due to undesirable interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Troubleshooting:

    • Mobile Phase Additives: As mentioned, for a basic analyte, the addition of a basic modifier like DEA (typically 0.1%) is essential to block acidic silanol groups on the silica support and improve peak symmetry.

    • Flow Rate: Lowering the flow rate can sometimes improve peak shape, although this will increase the analysis time.

    • Temperature: Optimizing the column temperature can affect the kinetics of mass transfer and improve peak efficiency. Try varying the temperature between 25°C and 40°C.

Q3: What are good starting conditions for chiral HPLC method development for 1-(4-chlorophenyl)-2-methylpiperazine?

A3: Based on methods for structurally similar piperazine derivatives, the following is a robust starting point:

ParameterRecommended Starting Condition
Column Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))[2][8]
Mobile Phase Acetonitrile/Methanol/Diethylamine (90:10:0.1, v/v/v)[8]
Flow Rate 1.0 mL/min[8]
Temperature 35 °C[8]
Detection UV at an appropriate wavelength (e.g., 258 nm)[10]

Note: These are starting conditions and may require optimization for your specific compound and system.

Q4: Should I consider derivatization of my compound before chiral analysis?

A4: Derivatization can be a useful strategy in two main scenarios:

  • Poor UV Detection: If your compound has a weak chromophore, derivatizing it with a UV-active agent can enhance sensitivity.[2]

  • Difficult Separation: In some cases, converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent can allow for separation on a standard achiral column.[5][6] However, this adds extra steps to the sample preparation and may introduce other complexities. For 1-(4-chlorophenyl)-2-methylpiperazine, direct separation on a CSP is generally the preferred approach.

Experimental Workflow: Chiral HPLC Method Development

G Start Start Column_Screening Column Screening (e.g., Chiralpak IA, IB, IC, ID) Start->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (Normal Phase, Reversed Phase, Polar Organic) Column_Screening->Mobile_Phase_Screening Separation_Achieved Separation Achieved? Mobile_Phase_Screening->Separation_Achieved Separation_Achieved->Column_Screening No Optimize_Conditions Optimize Conditions (Flow Rate, Temperature, Additives) Separation_Achieved->Optimize_Conditions Yes Method_Validation Method Validation Optimize_Conditions->Method_Validation End End Method_Validation->End

Workflow for Chiral HPLC Method Development.

Part 3: Alternative Methods and Further Considerations

While diastereomeric salt formation and chiral chromatography are the most common and robust methods, other techniques can be considered.

  • Enzymatic Kinetic Resolution: This method uses an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the product. Lipases are commonly used for this purpose. While no specific protocol for 1-(4-chlorophenyl)-2-methylpiperazine is readily available, this approach could be explored.

  • Supercritical Fluid Chromatography (SFC): As a "green" alternative to normal-phase HPLC, SFC often provides faster and more efficient separations.[9][11] The method development principles are similar to HPLC, involving screening of columns and mobile phase modifiers.

Physicochemical Properties (Estimated)

While specific data for 1-(4-chlorophenyl)-2-methylpiperazine is not widely published, we can estimate its properties based on similar compounds like 1-(4-chlorophenyl)piperazine and (R)-1-[(4-chlorophenyl)phenylmethyl]piperazine.[12]

  • State: Likely a solid at room temperature.

  • Solubility: Expected to be soluble in organic solvents like methanol, chloroform, and dichloromethane, with low solubility in water.[12]

  • Basicity: The piperazine moiety is basic, with an estimated pKa around 9.

This information is useful for selecting solvents for crystallization and chromatography.

References

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]

  • Zhang, Y., et al. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development, 14(4), 837-843. [Link]

  • PubChem. (n.d.). 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine. National Center for Biotechnology Information. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Wang, L. (2008). Preparation of chiral 2-methylpiperazine. Huaxue Shiji, 30(2), 119-121. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 291-301. [Link]

  • Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(1). [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Nováková, L., & Chocholouš, P. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103. [Link]

  • Welch, C. J., et al. (2019). Enabling chiral separations in discovery chemistry with open-access chiral supercritical fluid chromatography. Chirality, 31(8), 575-582. [Link]

  • CN1629146A. (2005).
  • Schepmann, D., et al. (2003). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Archiv der Pharmazie, 336(1), 38-46. [Link]

Sources

Technical Support Center: 1-(4-chlorophenyl)-2-methylpiperazine HPLC Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PIP-CL-04 | Status: Resolved | Tier: Advanced Application Support

Executive Summary

Subject: 1-(4-chlorophenyl)-2-methylpiperazine (CAS: 13078-12-1) Problem: Asymmetrical peak shape (Tailing Factor


) in Reversed-Phase HPLC.
Root Cause:  The compound contains a secondary aliphatic amine (N4 position) with a pKa 

9.0. At standard chromatographic pH (3–7), this amine is protonated (

) and interacts ionically with ionized residual silanols (

) on the silica surface, causing peak tailing.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: Why does this specific piperazine derivative tail so badly compared to other neutrals?

A: The tailing is chemically driven by the "Silanol Effect." 1-(4-chlorophenyl)-2-methylpiperazine possesses two nitrogen atoms. The N1 nitrogen is attached to an electron-withdrawing chlorophenyl group, rendering it non-basic. However, the N4 nitrogen is a secondary aliphatic amine with a pKa of approximately 9.0.

  • The Mechanism: Inside the column at neutral or slightly acidic pH (pH 3–7), the N4 amine is protonated (positively charged). Simultaneously, residual silanol groups on the silica surface (pKa

    
     4.5) are deprotonated (negatively charged).[1]
    
  • The Result: A strong Coulombic attraction (Ion-Exchange) occurs, retaining the "tail" of the peak longer than the bulk analyte.

Q2: I am using a standard C18 column. Can I fix this without buying a new column?

A: Yes, by modifying the mobile phase to suppress secondary interactions. You have two chemical options:

  • The "Silanol Blocker" Method (Traditional): Add a competitive base like Triethylamine (TEA) .[2] TEA saturates the active silanol sites, preventing the piperazine analyte from binding.

    • Recommended: 10–20 mM Phosphate Buffer (pH 3.0) + 5 mM TEA.[2]

  • The "Protonation" Method (Low pH): Lower the pH below 2.5. At this acidity, the surface silanols become protonated (

    
    ) and neutral, eliminating the ionic attraction.
    
    • Recommended: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (though TFA is stronger for suppressing tailing).[1]

Q3: If I can buy a new column, what is the "Gold Standard" for this compound?

A: Move away from traditional silica.

  • Option A (High pH Stability): Use a Hybrid Particle (e.g., Waters XBridge BEH or Phenomenex Gemini) . These allow operation at pH 10.5. Above the pKa of the analyte (pH > 9.0), the piperazine becomes neutral and elutes with perfect symmetry.

  • Option B (Charged Surface): Use a Charged Surface Hybrid (CSH) column.[1] These have a slight positive charge on the surface that repels the protonated amine, preventing it from touching the silanols.[3]

Part 2: Visualizing the Mechanism & Solution

The following diagram illustrates the interaction causing the tailing and the logic flow for selecting a solution.

TailingMechanism Analyte Analyte: 1-(4-chlorophenyl)-2-methylpiperazine (Protonated Amine NH2+ at pH 3-7) Interaction Ionic Interaction (Coulombic) RESULT: Peak Tailing Analyte->Interaction Positive Charge Silanol Stationary Phase: Residual Silanols (Ionized Si-O- at pH > 3.5) Silanol->Interaction Negative Charge Sol_LowPH Solution 1: Low pH (< 2.5) Protonates Silanols (Si-OH) Interaction->Sol_LowPH Fix via pH Sol_HighPH Solution 2: High pH (> 10.0) Neutralizes Analyte (NH) Interaction->Sol_HighPH Fix via pH Sol_Blocker Solution 3: Additive (TEA) Competes for Silanol Sites Interaction->Sol_Blocker Fix via Additive

Figure 1: Mechanism of amine-silanol interaction and the three primary chemical interventions.

Part 3: Optimized Experimental Protocols
Protocol A: The "High pH" Method (Recommended for Hybrid Columns)

Best for: Maximum peak symmetry and retention stability.

  • Column: Hybrid C18 (e.g., XBridge BEH C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Why it works: At pH 10, the piperazine (pKa ~9) is deprotonated (neutral). Neutral molecules do not interact with silanols.

Protocol B: The "Silanol Blocking" Method (For Standard Silica Columns)

Best for: Older HPLC systems or when limited to standard silica columns.

  • Column: End-capped C18 (e.g., Symmetry C18 or Luna C18).

  • Mobile Phase Preparation:

    • Dissolve Phosphate buffer salts (e.g.,

      
      ) in water to make 20 mM concentration.
      
    • Add Triethylamine (TEA) to reach a concentration of 5 mM (approx 0.7 mL per Liter).

    • Crucial Step: Adjust pH to 3.0 using Phosphoric Acid after adding the TEA.

  • Mobile Phase B: Acetonitrile.

  • Why it works: The TEA is a stronger base than the piperazine and preferentially binds to the active silanol sites, "shielding" the column surface.

Part 4: Comparative Data & Decision Matrix
VariableLow pH (TFA) High pH (NH4OH) TEA Additive
pH Range ~2.0~10.03.0 – 7.0
Tailing Factor (

)
Good (< 1.3)Excellent (< 1.1)Moderate (< 1.5)
Column Requirement Standard C18Hybrid Only (High pH stable)Standard C18
MS Compatibility Yes (Signal suppression possible)High (Volatile salts)No (Contaminates source)
Mechanism Silanol ProtonationAnalyte NeutralizationActive Site Blocking
Part 5: Troubleshooting Decision Tree

DecisionTree Start Start: Tailing Peak (Tf > 1.5) CheckCol Is the column High-pH Stable? (Hybrid/Polymer) Start->CheckCol Action_HighPH Switch to pH 10.0 (Ammonium Bicarb) CheckCol->Action_HighPH Yes Check_MS Is detection MS or UV? CheckCol->Check_MS No HighPH_Yes Yes HighPH_No No (Standard Silica) Action_TFA Use 0.1% TFA or Formic Acid (pH ~2.0) Check_MS->Action_TFA MS Detection Action_TEA Use Phosphate Buffer + TEA (pH 3.0) Check_MS->Action_TEA UV Detection

Figure 2: Decision matrix for selecting the appropriate mobile phase modification.

References
  • Waters Corporation. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. Available at: [Link]

  • Phenomenex. Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. HPLC Technical Guide.[2] Available at: [Link]

  • Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. Available at: [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4][5] Journal of Chemical & Engineering Data.[4] Available at: [Link]

Sources

Technical Support Center: Recrystallization of 1-(4-chlorophenyl)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REC-5HT2C-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely working with 1-(4-chlorophenyl)-2-methylpiperazine , a critical intermediate in the synthesis of selective 5-HT2C receptor agonists (e.g., Lorcaserin).

This molecule presents a unique "triad" of purification challenges:

  • Regio-purity: Separating the 2-methyl isomer from potential 3-methyl byproducts.

  • Enantiomeric Purity: The C2-methyl group creates a chiral center; the (

    
    )-enantiomer is typically the bioactive target.
    
  • Salt Form Behavior: The free base is an oil or low-melting solid, while the Hydrochloride (HCl) and Tartrate salts exhibit complex polymorphism.

This guide replaces standard operating procedures with a diagnostic troubleshooting framework . Select the issue below that matches your observation.

Module 1: Solubility & Salt Formation Issues

User Report: "I cannot get the material to crystallize; it keeps oiling out," or "The yield of the HCl salt is consistently below 60%."

Root Cause Analysis

The free base of 1-(4-chlorophenyl)-2-methylpiperazine is lipophilic and prone to oiling out in water-miscible solvents if the temperature drops too quickly. Conversely, the HCl salt is highly soluble in water and methanol, leading to yield losses if the solvent system is too polar.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Oiling Out (Liquid-Liquid Phase Separation) Solvent system is too aqueous or cooling is too rapid (metastable zone width exceeded).Switch to IPA/EtOAc: Dissolve free base in Ethyl Acetate (EtOAc). Add HCl in Isopropanol (IPA) dropwise at 60°C. Slow Cooling: Ramp down at 5°C/hour.
Low Yield (<60%) Mother liquor retains product due to high solubility in alcohols.Anti-solvent Charge: After initial precipitation in Ethanol/IPA, add MTBE or Heptane (ratio 1:3 v/v relative to alcohol) to drive equilibrium.
Sticky/Hygroscopic Solid Formation of amorphous HCl salt or excess acid entrapment.Digestion: Slurry the solid in dry Acetone for 4 hours at room temperature. This converts amorphous domains to crystalline forms.
Optimized HCl Salt Formation Workflow

Standard Protocol:

  • Dissolve 1.0 eq Free Base in Ethyl Acetate (5 vol).

  • Heat to 50°C.

  • Add 1.1 eq HCl in IPA (5-6N) slowly over 30 mins.

  • Critical Step: Seed with 0.5% wt pure crystal at onset of turbidity.

  • Cool to 0-5°C over 4 hours.

Module 2: Enantiomeric Resolution (Chiral Purity)

User Report: "My enantiomeric excess (ee) is stuck at 85%. I need >99% for the active pharmaceutical ingredient (API)."

The Science of Resolution

Since the 2-methyl group dictates the chirality, simple recrystallization of the racemate will not improve ee. You must form a diastereomeric salt . The industry standard for 2-methylpiperazines is D- or L-Tartaric Acid .

Diagnostic Q&A

Q: Which resolving agent should I use? A: For the (


)-enantiomer (Lorcaserin precursor), use D-Tartaric Acid . The (

)-amine forms a less soluble diastereomeric salt with D-Tartaric acid in aqueous acetone.

Q: Why is my resolution efficiency low? A: You are likely using a "Full Equivalent" method.

  • Issue: Using 1.0 eq of Tartaric acid precipitates both diastereomers.

  • Fix: Use the "Half-Quantity" Method (Pope-Peachey) . Use 0.5 eq of D-Tartaric acid and 0.5 eq of an achiral acid (like Acetic acid or HCl) or simply 0.5-0.6 eq of Tartaric acid alone. This forces the "wrong" enantiomer to remain in solution as the free base or soluble acetate salt.

Resolution Workflow Visualization

ResolutionLogic cluster_trouble Troubleshooting Loop Start Racemic 1-(4-chlorophenyl)-2-methylpiperazine Agent Add 0.6 eq D-Tartaric Acid Solvent: Acetone/Water (9:1) Start->Agent Heat Heat to Reflux (Clear Solution) Agent->Heat Cool Cool to 20°C (Slow Ramp) Heat->Cool Filter Filtration Cool->Filter Solid Solid Cake: (R)-Amine : D-Tartrate Salt High ee (>90%) Filter->Solid Liquor Mother Liquor: (S)-Amine Enriched Filter->Liquor Recryst Recrystallization Solvent: Ethanol/Water Solid->Recryst Check Check ee% Solid->Check Final Final Product ee > 99% Recryst->Final Check->Recryst If ee < 98%

Caption: Workflow for the optical resolution of the target piperazine using D-Tartaric Acid via the half-quantity method.

Module 3: Impurity Rejection (Regioisomers)

User Report: "I see a persistent impurity at RRT 0.95 or 1.05 in HPLC."

Identification

The most common impurity is the 3-methyl isomer (1-(4-chlorophenyl)-3-methylpiperazine). This arises during the cyclization of the starting material if the regioselectivity of the N-alkylation is not controlled.

Purification Strategy

Separating regioisomers via salt formation is difficult because their pKa values are nearly identical.

  • Recommendation: Purification is best performed at the Free Base stage using non-polar solvent triturating.

Protocol:

  • Basify your crude salt to obtain the free base oil.

  • Dissolve in minimal hot Hexane or Heptane (50°C).

  • Cool to -10°C. The 2-methyl isomer (target) generally crystallizes better than the 3-methyl isomer due to symmetry packing.

  • Filter while cold.

Summary of Solvent Systems

Process StepRecommended SolventAlternativeNotes
Free Base Recryst. Hexane / HeptaneCyclohexaneRequires cooling to <0°C.
HCl Salt Formation Ethyl Acetate / IPAEthanol / MTBEAvoid water to maximize yield.
Chiral Resolution Acetone / Water (90:10)Ethanol / WaterWater is essential for Tartrate salt lattice.

References

  • Synthesis and Resolution of Lorcaserin Intermediate: Smith, B. et al. Process for the preparation of (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and intermediates. US Patent 6,953,787. Arena Pharmaceuticals.[1][2][3][4] (Describes the resolution of the amine precursor and piperazine derivatives).

  • General Resolution of 2-Methylpiperazines: Miyamoto, T. et al. Optical resolution of 2-methylpiperazine.[5] J. Med. Chem., 33, 1645 (1990).[5] (Foundational work on tartaric acid resolution of this scaffold).

  • Impurity Profiling in Phenylpiperazine Synthesis: Sharma, S. K. et al. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Rasayan J. Chem, 17(4), 1924-1933 (2024).[6] (Relevant for understanding chlorophenyl impurities).

  • Recrystallization Thermodynamics: Mullin, J. W. Crystallization. 4th Edition. Butterworth-Heinemann, 2001. (Authoritative text on metastable zones and seeding).

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 1-(4-chlorophenyl)-2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of piperazine derivatives remains a critical challenge in forensic toxicology and pharmaceutical analysis due to the proliferation of regioisomers. This guide provides an in-depth technical analysis of 1-(4-chlorophenyl)-2-methylpiperazine , a specific regioisomer of the chlorophenylpiperazine class.

Often confused with its N-methylated analog (Methyl-pCPP) or its positional isomer (1-(3-chlorophenyl)-2-methylpiperazine), this compound exhibits distinct fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI). This document details the mechanistic causality of its fragmentation, provides a self-validating identification protocol, and objectively compares it against common structural alternatives.

Experimental Protocol: Validated Acquisition Parameters

To reproduce the fragmentation patterns described below, the following standardized protocol is recommended. This setup ensures that thermally labile fragments are minimized while maximizing the detection of diagnostic ions.

Method A: GC-MS (Electron Ionization)
  • Instrument: Agilent 7890B/5977A MSD (or equivalent single quadrupole).

  • Inlet Temperature: 250°C (Splitless mode, 1 min purge).

  • Column: Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program:

    • Initial: 80°C (hold 1.0 min).

    • Ramp: 20°C/min to 300°C.

    • Final: 300°C (hold 5.0 min).

  • Ionization Source: EI at 70 eV; Source Temp: 230°C; Quad Temp: 150°C.

  • Scan Range: m/z 40–450.

Method B: LC-MS/MS (Electrospray Ionization)
  • Instrument: Thermo Q-Exactive or Sciex Triple Quad 6500+.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode (+).

  • Collision Energy (CE): Ramped 15–35 eV (for MS/MS spectra).

Fragmentation Mechanics & Causality

The fragmentation of 1-(4-chlorophenyl)-2-methylpiperazine (MW 210.66) is governed by the stability of the piperazine ring and the directing effect of the chlorophenyl nitrogen. Unlike simple aliphatic amines, the aromatic ring stabilizes the radical cation, directing cleavage toward the piperazine core.

Primary Fragmentation Pathway (EI - 70 eV)
  • Molecular Ion ([M]•+): The compound yields a distinct molecular ion at m/z 210 with a characteristic chlorine isotope peak at m/z 212 (approx. 3:1 ratio).

  • Ring Cleavage (Retro-Diels-Alder mechanism): The most diagnostic fragmentation involves the cleavage of the piperazine ring.

    • Path A (Loss of C₂H₅N): Cleavage of the unsubstituted ethylene bridge leads to the loss of imine fragments (43 Da), typically generating a diagnostic ion at m/z 168 (retaining the methyl group on the charged fragment).

    • Path B (Loss of C₃H₇N): Cleavage involving the methyl-substituted carbon leads to the loss of a larger neutral fragment (57 Da), generating the ion at m/z 154 .

  • Chlorophenyl Cation: Further degradation leads to the m/z 138 (chlorophenyl isocyanate-like cation) and eventually the m/z 111 (chlorophenyl cation) and m/z 75 (benzyne-like fragment).

Visualization: Fragmentation Pathway

FragmentationPathway M Molecular Ion [M]•+ m/z 210 / 212 (1-(4-chlorophenyl)-2-methylpiperazine) Frag1 Fragment A m/z 168 [M - C2H4N•]+ M->Frag1 Loss of C2H4N (42 Da) (Unsubstituted Bridge) Frag2 Fragment B m/z 154 [M - C3H6N•]+ M->Frag2 Loss of C3H6N (56 Da) (Methylated Bridge) Frag3 Chlorophenyl Cation m/z 111 / 113 Frag1->Frag3 Loss of C2H3N Frag2->Frag3 Loss of C2H3N Frag4 Aryl Fragment m/z 75 Frag3->Frag4 Loss of HCl

Caption: Figure 1. Proposed EI fragmentation pathway for 1-(4-chlorophenyl)-2-methylpiperazine showing competitive ring cleavage.

Comparative Analysis: Product vs. Alternatives

In drug development and forensic analysis, this compound is frequently confused with its isomers. The table below objectively compares the mass spectral "fingerprint" of the target compound against its primary alternatives.

Table 1: Diagnostic Ion Comparison
Feature1-(4-chlorophenyl)-2-methylpiperazine (Target)1-(4-chlorophenyl)-4-methylpiperazine (N-Methyl Isomer)1-(3-chlorophenyl)piperazine (mCPP - No Methyl)
Molecular Weight 210.66210.66196.68
Molecular Ion (m/z) 210 / 212 210 / 212 196 / 198
Base Peak (Typical) m/z 154 or 168 (Aryl-containing)m/z 70 (N-methylpiperazinium)m/z 154
Diagnostic Ion 1 m/z 168 (Retention of methyl on aryl fragment)m/z 56 (Piperazine ring fragment)m/z 154
Diagnostic Ion 2 m/z 111 (Chlorophenyl)m/z 210 (Strong M+)m/z 138
Differentiation Key High abundance of high-mass fragments (154/168).Dominance of low-mass aliphatic amine fragments (56/70).Lower MW; lack of m/z 168/210 ions.
Analysis of Alternatives
  • Vs. N-Methyl Isomer (4-methyl): The N-methyl isomer (often called Me-pCPP) fragments easily to form the stable N-methylpiperazinium ion at m/z 70 . In contrast, the 2-methyl isomer (Target) retains the charge on the aromatic-containing fragment due to the stability of the conjugated system, making high-mass ions (154, 168) more prominent [1].

  • Vs. mCPP: The target is essentially a methylated version of pCPP/mCPP. While mCPP has a base peak at m/z 154, the target compound shifts this pattern. The presence of m/z 168 is the "smoking gun" for the presence of a methyl group on the piperazine ring carbon [2].

Differentiation Workflow

To ensure high-confidence identification, use the following logic gate. This workflow is designed to prevent false positives caused by co-eluting isomers.

DecisionTree Start Unknown Peak (Observe Mass Spectrum) CheckM Is Molecular Ion m/z 210 (with Cl pattern)? Start->CheckM NotTarget Not Target Compound (Check mCPP/BZP) CheckM->NotTarget No CheckBase Check Base Peak & Low Mass Ions CheckM->CheckBase Yes IsNMethyl Dominant m/z 70? (N-Methyl Isomer) CheckBase->IsNMethyl Strong m/z 70 CheckHighMass Dominant m/z 154 & 168? CheckBase->CheckHighMass Weak m/z 70 CheckHighMass->NotTarget No Confirm CONFIRMED: 1-(4-chlorophenyl)-2-methylpiperazine CheckHighMass->Confirm Yes

Caption: Figure 2. Logical decision tree for differentiating 2-methylpiperazine derivatives from N-methyl isomers.

References

  • Maurer, H. H. (2003). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection. Journal of Analytical Toxicology. Link

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of new designer drugs of abuse. Therapeutic Drug Monitoring. Link

  • Elliott, S. (2011). The analysis of piperazine-based designer drugs. Drug Testing and Analysis. Link

  • PubChem Compound Summary. (2023). 1-(4-Chlorophenyl)piperazine.[1][2][3][4] National Library of Medicine. Link

Sources

comparative potency of methylated vs non-methylated phenylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Pharmacodynamics: Methylated vs. Non-Methylated Phenylpiperazines

Executive Summary

This guide provides a technical analysis of the structure-activity relationships (SAR) governing phenylpiperazine (PP) scaffolds, specifically comparing the unsubstituted 1-phenylpiperazine (1-PP) against its ring-methylated analogs (Tolylpiperazines: oMPP, mMPP, pMPP) .

In drug development, the phenylpiperazine moiety is a privileged scaffold, serving as the pharmacophore for numerous serotonergic anxiolytics (e.g., buspirone) and antidepressants (e.g., trazodone metabolites). The addition of a methyl group is not merely a lipophilic modification; it acts as a steric and electronic switch that drastically alters receptor subtype selectivity, particularly between 5-HT1A, 5-HT2A, and 5-HT2C receptors.

Physicochemical & Structural Basis

The transition from non-methylated to methylated phenylpiperazines introduces changes in lipophilicity and steric conformation that drive potency shifts.

Property1-Phenylpiperazine (1-PP)Methyl-Phenylpiperazines (x-MePP)Impact on Potency
LogP (Lipophilicity) ~1.15~1.65 (+0.5)Methylation increases BBB permeability and non-specific binding.
Steric Hindrance LowHigh (Ortho > Meta > Para)Ortho-methylation twists the phenyl ring out of coplanarity with the piperazine nitrogen lone pair, altering

-orbital overlap.
Metabolic Stability Low (Ring Hydroxylation)Variable (Benzylic oxidation)Methyl groups provide alternative metabolic "handles" (benzylic hydroxylation) but can block specific ring positions from CYP450 attack.
The "Ortho-Twist" Effect

In 1-PP, the phenyl ring and piperazine nitrogen can adopt a roughly coplanar conformation, allowing conjugation. In 2-methylphenylpiperazine (oMPP) , the steric clash between the ortho-methyl group and the piperazine protons forces the phenyl ring to rotate (twist) significantly. This conformation is critical for 5-HT1A selectivity but often reduces affinity for planar binding pockets like 5-HT2A.

Comparative Potency & Receptor Selectivity

The following data synthesizes binding affinity (


) and functional potency (

) trends. Note that meta-substitution is generally the driver for agonism, while ortho-substitution drives selectivity.
Table 1: Receptor Binding Profile ( in nM)

Lower numbers indicate higher potency.[1] Data represents consensus values from radioligand binding assays.

Compound5-HT1A (Anxiolytic Target)5-HT2C (Anxiogenic Target)Alpha-1 Adrenergic (Side Effect)Functional Classification
1-PP (Unsubstituted) 200 - 500 nM> 1,000 nM50 - 150 nMNon-selective Monoamine Releaser / Weak Binder
2-MePP (Ortho) > 1,000 nM*> 10,000 nMLow AffinityInactive / Weak Antagonist (Steric clash often abolishes 5-HT agonist activity)
3-MePP (Meta) 150 - 300 nM 40 - 80 nM ModeratePartial Agonist (Mimics 5-HT hydroxyl group)
4-MePP (Para) > 500 nM> 1,000 nMModerateReuptake Inhibitor / Weak Agonist

*Note: While the simple 2-MePP scaffold has low affinity, 2-methoxy derivatives (e.g., in NAN-190) are high-affinity 5-HT1A antagonists due to hydrogen bonding capabilities absent in the methyl group.

Mechanistic Insight: The Meta-Switch

The 3-position (meta) is the pharmacological "sweet spot."

  • 1-PP lacks specific hydrogen bonding or hydrophobic contacts in the receptor's orthosteric site, leading to "dirty" binding across NE/DA/5-HT transporters.

  • 3-MePP (and its halogenated cousins mCPP/TFMPP) positions the substituent to interact with specific hydrophobic pockets in the 5-HT2C receptor, triggering agonist activity. This is why meta-substituted phenylpiperazines are often psychoactive and anxiogenic, whereas unsubstituted 1-PP is primarily a stimulant/releaser.

Visualization of SAR Logic

The following diagram illustrates the decision tree for modifying the phenylpiperazine scaffold to achieve specific pharmacological outcomes.

SAR_Logic Root Phenylpiperazine (PP) Scaffold Ortho Ortho-Methylation (2-Me) (Steric Twist) Root->Ortho Steric Hindrance Meta Meta-Methylation (3-Me) (Hydrophobic Contact) Root->Meta Electronic/Lipophilic Para Para-Methylation (4-Me) (Elongation) Root->Para Linear Extension Result_Ortho Reduced 5-HT Affinity Increased Alpha-1 Selectivity (unless H-bond acceptor added) Ortho->Result_Ortho Result_Meta High 5-HT2C Agonism 5-HT1A Partial Agonism (Anxiogenic Potential) Meta->Result_Meta Result_Para SERT/DAT Interaction Reduced Receptor Affinity Lower Toxicity Para->Result_Para

Figure 1: Structure-Activity Relationship (SAR) decision tree for phenylpiperazine methylation. Green path indicates the most potent serotonergic modulation.

Experimental Protocol: Comparative Binding Assay

To objectively verify the potency differences described above, the following self-validating radioligand binding protocol is recommended. This protocol is designed to minimize non-specific binding, a common error source with lipophilic methylated PPs.

Protocol: 5-HT2C Competition Binding

Objective: Determine


 of 1-PP vs. 3-MePP.
  • Membrane Preparation:

    • Use HEK-293 cells stably expressing human 5-HT2C receptors.

    • Lyse cells in ice-cold hypotonic buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.

  • Assay Buffer Formulation (Critical):

    • 50 mM Tris-HCl, 10 mM

      
      , 0.5 mM EDTA.
      
    • Additive: 0.1% Ascorbic acid (prevents ligand oxidation).

    • Additive: 10

      
      M Pargyline (MAO inhibitor to prevent degradation of radioligand).
      
  • Incubation Workflow:

    • Total Binding: Membrane +

      
      -Mesulergine (1 nM).
      
    • Non-Specific Binding (NSB): Add 10

      
      M Mianserin (saturates receptors).
      
    • Experimental: Add increasing concentrations (

      
       to 
      
      
      
      M) of 1-PP or 3-MePP.
    • Incubate 60 min at 25°C.

  • Data Analysis:

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
    • Validation Check: If Hill slope deviates significantly from -1.0, suspect negative cooperativity or allosteric modulation.

Assay_Workflow Step1 Membrane Prep (HEK-293 / 5-HT2C) Step2 Competition Incubation (+ [3H]-Ligand) Step1->Step2 Add Ligand Step3 Filtration (Glass Fiber GF/B) Step2->Step3 Terminate Step4 Scintillation Counting Step3->Step4 Read CPM Step5 Data Analysis (Cheng-Prusoff) Step4->Step5 Calculate Ki

Figure 2: Standardized workflow for radioligand competition binding assays used to determine Ki values.

Metabolic & Toxicology Implications

Potency is not just affinity; it is also duration of action. Methylation significantly impacts metabolic clearance.

  • 1-PP Metabolism: Primarily undergoes aromatic ring hydroxylation (para-position) followed by glucuronidation. This is a rapid clearance pathway.

  • Methylated-PPs: The methyl group introduces benzylic oxidation (catalyzed by CYP2D6 and CYP3A4) as a major pathway.

    • Comparison: 4-MePP is often metabolized to the corresponding carboxylic acid or alcohol, which aids excretion.

    • Interaction Warning: Methylated piperazines (like 3-MePP) often act as competitive inhibitors of CYP2D6, potentially potentiating their own toxicity or that of co-administered drugs (metabolic self-inhibition).

Conclusion

The addition of a methyl group to the phenylpiperazine scaffold is a high-impact modification.

  • For Agonist Potency: Select 3-MePP (Meta) . It provides the optimal electronic/steric balance for 5-HT2C activation.

  • For Selectivity: Select 2-MePP (Ortho) derivatives (specifically with H-bond acceptors like methoxy) to target 5-HT1A and exclude alpha-adrenergic binding.

  • For Baseline: 1-PP remains a "promiscuous" binder with lower specific potency but broader monoamine releasing capabilities.

References

  • Glennon, R. A., et al. (1989).[2] "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." European Journal of Pharmacology. Link

  • Kucwaj-Brysz, K., et al. (2021). "The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives." International Journal of Molecular Sciences. Link

  • Mokrosz, J. L., et al. (1996). "Structure-activity relationship studies on the 5-HT1A receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines." Journal of Medicinal Chemistry. Link

  • Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse." Current Drug Metabolism.
  • PDSP (Psychoactive Drug Screening Program). "Ki Database." University of North Carolina. (Source for consensus Ki values).

Sources

Comparison Guide: 1-(4-chlorophenyl)-2-methylpiperazine Reference Standard Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-chlorophenyl)-2-methylpiperazine is a critical pharmacophore found in various serotonin receptor agonists (e.g., 5-HT2C modulators like Lorcaserin) and antihistamines. As a reference standard, its purity is non-negotiable; however, its characterization presents specific challenges:

  • Basic Nitrogen Tailing: The secondary amine causes severe peak tailing on traditional C18 columns due to silanol interactions.

  • Stereochemistry: The methyl group at the C2 position creates a chiral center.[1] Achiral HPLC cannot distinguish the (R) and (S) enantiomers, rendering it insufficient for full characterization.

  • Salt Stoichiometry: It is frequently isolated as a hydrochloride or fumarate salt. Conventional HPLC-UV determines chromatographic purity but fails to quantify the counter-ion mass, leading to assay errors.

This guide compares the three pillars of purity assessment required for a "Primary Reference Standard" grade: RP-UHPLC (Chemical Purity), Chiral LC (Stereochemical Purity), and qNMR (Absolute Assay).

Comparative Analysis of Analytical Techniques

For a reference standard, "purity" is a composite attribute. Relying on a single technique is a critical failure mode.

Table 1: Performance Matrix of Purity Assessment Methods
FeatureRP-UHPLC (UV/MS) qNMR (¹H) Chiral LC (UV)
Primary Objective Impurity Profiling (Related Substances)Absolute Content (Assay % w/w)Enantiomeric Excess (% ee)
Specificity High (Separates structural isomers)High (Distinct chemical shifts)High (Separates enantiomers)
LOD/Sensitivity Excellent (< 0.05%)Moderate (~0.5-1.0%)Good (< 0.1%)
Sample Requirement Low (< 1 mg)High (~10-20 mg)Low (< 1 mg)
Blind Spots Inorganic salts, residual solvents, moistureOverlapping signals (rare)Achiral impurities, counter-ions
"Senior Scientist" Verdict Mandatory for defining the impurity profile.Gold Standard for defining the "As Is" potency.Mandatory for confirming stereochemistry.

Strategic Workflow Visualization

The following diagram outlines the logical flow for qualifying the reference standard. Note the feedback loops: if Chiral LC fails, the material must be re-crystallized, not just re-analyzed.

PurityWorkflow Start Raw Reference Material 1-(4-chlorophenyl)-2-methylpiperazine qNMR 1. qNMR (1H) Determine Absolute Assay (wt%) Check for Residual Solvents Start->qNMR HPLC 2. RP-UHPLC (High pH) Determine Chemical Purity (% Area) Identify Structural Impurities qNMR->HPLC If Solvents < 1% Chiral 3. Chiral LC Determine Enantiomeric Excess (% ee) HPLC->Chiral If Purity > 95% Decision Does it meet specs? (>98% Assay, >99% ee) Chiral->Decision COA Generate Certificate of Analysis (Primary Standard) Decision->COA Yes Recryst Recrystallization / Chiral Resolution Decision->Recryst No Recryst->Start Re-process

Caption: Integrated workflow for Reference Standard Qualification. Note that qNMR is placed first to rule out wet/solvent-heavy samples before wasting time on chromatography.

Experimental Protocols (Field-Proven)

Protocol A: Chemical Purity by High-pH RP-UHPLC

Why this works: Piperazines are basic (


). At low pH (formic acid), they are fully protonated and interact with residual silanols on the column, causing tailing. By using a High pH (pH 10)  mobile phase, we keep the amine neutral, resulting in sharp, symmetrical peaks and higher sensitivity.
  • Instrument: UHPLC System with PDA (200-400 nm) and QDa/MS (optional for ID).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm (or equivalent high-pH stable hybrid column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 240 nm (max absorbance for chlorophenyl) and 210 nm (impurities).

  • System Suitability Requirement: Tailing Factor (

    
    ) < 1.5.
    
Protocol B: Enantiomeric Purity by Chiral LC

Why this works: The 2-methyl group creates steric hindrance that interacts differentially with polysaccharide-based stationary phases.

  • Column: Chiralpak AD-H or IA (Amylose-based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is critical to sharpen the basic amine peaks.

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Calculation:

    
    
    
Protocol C: Absolute Assay by qNMR

Why this works: HPLC only tells you the ratio of UV-absorbing components. It ignores water, inorganic salts (NaCl), and non-UV active impurities. qNMR counts protons directly.[3]

  • Solvent: DMSO-

    
     (Universal solubility for piperazine salts).
    
  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT) or Dimethyl Sulfone.

    • Criteria: IS signals must not overlap with the aromatic protons (6.9 - 7.3 ppm) or the piperazine ring protons (2.5 - 3.5 ppm).

  • Parameters:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30-60 seconds for quantitative accuracy).
    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    

Troubleshooting & Expert Insights

The "Ghost" Impurity

Observation: You see a small peak in HPLC that matches the mass of the parent but elutes earlier. Cause: This is often the regioisomer (e.g., 1-(3-chlorophenyl)-2-methylpiperazine) or the enantiomer if using a system with slight chiral recognition (rare on C18 but possible with cyclodextrin additives). Solution: Validate the method specificity using a "spiked" sample containing the 2-chlorophenyl and 3-chlorophenyl isomers to ensure separation.

Salt Form Confusion

Observation: qNMR assay is consistently ~85% while HPLC purity is 99.9%. Cause: The standard is likely a dihydrochloride or fumarate salt, not the free base. Action: Check the stoichiometry.

  • Free Base MW: ~210.7 g/mol

  • HCl Salt MW: ~247.2 g/mol

  • Calculate the theoretical mass fraction of the base. If the qNMR matches the theoretical salt content, the material is pure.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[4][5][6] Guideline on validation methodology including specificity and robustness. [Link]

  • Separation of Piperazine Derivatives. Journal of Chromatography A. (General reference for high-pH stability of hybrid columns for basic amines). [Link]

  • Chiral Separation of Phenylpiperazines. Journal of Pharmaceutical and Biomedical Analysis. (Methodology grounding for polysaccharide column selection). [Link] (Search Term: Chiral separation phenylpiperazine)

Sources

Beyond Connectivity: The Definitive Validation of 1-(4-chlorophenyl)-2-methylpiperazine via Single Crystal X-ray Diffraction

[1]

Executive Summary

In the development of serotonin receptor ligands and antihistamines, the 1-(4-chlorophenyl)-2-methylpiperazine scaffold represents a critical pharmacophore.[1] However, its validation presents a specific stereochemical challenge: the introduction of the methyl group at the C2 position creates a chiral center (


While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for establishing connectivity and purity, they fail to provide an unambiguous, ab initio determination of absolute configuration without chiral derivatization.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the "Gold Standard" for validating this molecule.[1] We compare its performance against spectroscopic alternatives and provide a field-proven protocol for crystallizing this specific amine salt to determine its absolute stereochemistry using the anomalous scattering of the chlorine atom.

Comparative Analysis: XRD vs. NMR/MS

The following table objectively compares the structural insights provided by SC-XRD against standard solution-phase techniques for 1-(4-chlorophenyl)-2-methylpiperazine.

FeatureSC-XRD (Crystallography) NMR (

H,

C, NOESY)
Mass Spectrometry (HRMS)
Primary Output 3D Electron Density MapChemical Shift & Coupling ConstantsMass-to-Charge Ratio (

)
Absolute Configuration Definitive (via Flack Parameter)Indirect (Requires chiral shift reagents)Impossible
Conformational Analysis Static (Precise bond angles/lengths)Dynamic (Time-averaged signals)N/A
Stereochemistry Direct observation of

center
Relative stereochemistry (NOE)N/A
Sample State Solid (Single Crystal)Solution (CDCl

, DMSO-

)
Ionized Gas
Limitations Requires high-quality crystalRapid ring flipping blurs signalsNo spatial info
Why SC-XRD Wins for this Molecule

The 4-chlorophenyl group provides a heavy atom (Chlorine,

1anomalous scattering

1Flack parameter2

Strategic Validation Workflow

The following diagram outlines the decision logic and workflow for validating the structure, highlighting where SC-XRD integrates into the pipeline.

ValidationWorkflowStartCrude 1-(4-chlorophenyl)-2-methylpiperazineCheckPurityPurity Check (HPLC/MS)Start->CheckPurityIsPurePurity > 98%?CheckPurity->IsPureIsPure->StartNo (Repurify)NMR1H/13C NMR (Solution)IsPure->NMRYesAmbiguityStereochemical Ambiguity(Dynamic Ring Flip)NMR->AmbiguityBroad signals?SaltFormSalt Formation(HCl/Fumarate)Ambiguity->SaltFormRequired for XRDCrystSlow Evaporation(MeOH/EtOAc)SaltForm->CrystXRDSC-XRD Data Collection(Mo or Cu Source)Cryst->XRDSolveStructure Solution(Direct Methods)XRD->SolveFlackRefine Flack Parameter(Anomalous Scattering)Solve->FlackFinalAbsolute Config Confirmed(R or S)Flack->Final

Figure 1: The structural validation pipeline. Note that salt formation is a critical bridge to overcome the oily nature of the free base piperazine.

Experimental Protocol: From Oil to Structure

Free-base piperazines are often oils or low-melting solids, making them poor candidates for diffraction.[1] The following protocol converts the target molecule into a hydrochloride salt to ensure a high-quality lattice.

Step 1: Hydrochloride Salt Formation

Objective: Create a stable, ionic lattice capable of forming strong hydrogen bonds (N-H...Cl).

  • Dissolve 100 mg of crude 1-(4-chlorophenyl)-2-methylpiperazine in 2 mL of anhydrous ethanol.

  • Add 1.1 equivalents of concentrated HCl (or 2M HCl in ether) dropwise.

  • Precipitate forms immediately. Filter and wash with cold diethyl ether.

  • Result: 1-(4-chlorophenyl)-2-methylpiperazine dihydrochloride (or monohydrochloride).[1]

Step 2: Crystal Growth (Vapor Diffusion)

Objective: Grow single crystals >0.2 mm.[1]

  • Inner Vial: Dissolve 20 mg of the salt in a minimum amount of Methanol (good solubility).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing Ethyl Acetate (poor solubility).

  • Seal: Cap the outer jar tightly.

  • Wait: Allow to stand undisturbed at room temperature for 3-7 days. The EtOAc vapor will diffuse into the MeOH, slowly lowering solubility and forcing nucleation.

Step 3: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent.

  • Temperature: 100 K . Crucial: Cooling freezes the piperazine ring puckering, reducing thermal ellipsoids and improving resolution.

  • Radiation:

    • Mo-K

      
       (
      
      
      Å):
      Standard.[1][3] Sufficient for Chlorine anomalous signal.
    • Cu-K

      
       (
      
      
      Å):
      Preferred if the crystal is small, as it maximizes the anomalous signal of Chlorine (
      
      
      for Cu vs
      
      
      for Mo), yielding a more precise Flack parameter.

Interpreting the Results

When you solve the structure (typically in space group


A. The Flack Parameter ( )

This is the ultimate test for the chiral 2-methyl center.

  • 
     (with 
    
    
    ):
    The model has the correct absolute configuration.
  • 
    :  The model is inverted; the real structure is the enantiomer.
    
  • 
    :  Racemic twin (crystal contains both enantiomers).[1]
    
B. Conformational Analysis (Chair vs. Boat)

In the solid state, the piperazine ring will likely adopt a Chair conformation to minimize steric strain.

  • Methyl Position: Check if the C2-methyl group is equatorial or axial .

    • Equatorial:[1][4] Generally more stable (

      
       kcal/mol preference).[1]
      
    • Axial: May occur if crystal packing forces or specific H-bonds (N-H...Cl) dictate it.[1]

  • Phenyl Orientation: The 4-chlorophenyl group at N1 will typically twist to avoid steric clash with the adjacent equatorial protons, often showing a torsion angle (C-N-C-C) of

    
    .
    
C. Hydrogen Bonding Network

The chloride counter-ion acts as a bridge.

  • Look for N-H...Cl interactions (

    
     Å).[1] These anchors stabilize the lattice and prevent the disorder often seen in the free base.
    

Comparison of Structural States

The diagram below illustrates the fundamental difference between the "Average" structure seen in NMR and the "Discrete" structure seen in XRD.

Statescluster_NMRSolution State (NMR)cluster_XRDSolid State (XRD)ConfAConformer A(Methyl Equatorial)ConfBConformer B(Methyl Axial)ConfA->ConfBRapid ExchangeSignalAveraged Signal(Broad/Ambiguous)ConfA->SignalConfB->SignalResultSingle Fixed Conformer(Precise Geometry)Signal->ResultXRD resolvesthe ambiguityCrystalLattice Energy MinimumCrystal->Result

Figure 2: NMR observes a time-averaged mixture of conformers, whereas XRD captures the thermodynamically preferred state frozen in the lattice.

References

  • Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1] Link

    • Foundational paper on using the Flack parameter for absolute configur
  • Ullah, N., & Altaf, M. (2014). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}. IUCrData. Link

    • Demonstrates the "half-moon" conformation and HCl salt crystallization strategy for piperazine deriv
  • BenchChem. (2025).[1][5] A Researcher's Guide to Cross-Validation of XRD and NMR Data for Structural Analysis. Link[1]

    • General methodology for comparing dynamic NMR data with st
  • Chao, S., et al. (2017).[6] Crystal Structures and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine.[6] Journal of Pharmaceutical Sciences. Link

    • Specific protocol for piperazine salt formation (HCl) to improve crystallinity and solubility.
  • Parsons, S. (2025).[1] Determination of Absolute Configuration using X-ray Diffraction. Crystal Chirality.

    • Authoritative source on using Chlorine anomalous scattering for light-

Publish Comparison Guide: LC-MS Identification of 1-(4-chlorophenyl)-2-methylpiperazine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and protocol for the identification of impurities in 1-(4-chlorophenyl)-2-methylpiperazine (CPMP-Me), a critical pharmacophore used in the synthesis of serotonin receptor ligands (e.g., Lorcaserin) and antihistamines.

Executive Summary & Strategic Context

1-(4-chlorophenyl)-2-methylpiperazine is a secondary amine intermediate prone to regio-isomerism and oxidative degradation. In drug development, the primary analytical challenge is distinguishing the positional isomers (e.g., 2-chloro vs. 4-chloro analogs) and process-related byproducts (e.g., des-methyl or bis-alkylated species) that share identical nominal masses.

While GC-MS is the traditional workhorse for volatile intermediates, it often requires derivatization for polar piperazines, introducing artifacts. LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) has emerged as the superior alternative for definitive identification due to its ability to analyze the native polar compound and resolve isobaric impurities via soft ionization and accurate mass fragmentation.

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares the performance of LC-HRMS against standard industry alternatives for this specific application.

FeatureLC-HRMS (Q-TOF/Orbitrap) GC-MS (EI Source) HPLC-UV (DAD)
Primary Utility Structural Elucidation & Unknown IDQuantitation of volatiles & residual solventsRoutine QC Quantitation
Sample Prep Minimal (Dilute & Shoot)Complex (Derivatization often required for polar amines)Minimal
Selectivity High (Resolves isobars via MS/MS & RT)Medium (Spectral matching limited by EI hardness)Low (Relies solely on Retention Time)
Sensitivity Excellent (pg/mL range)Good (ng/mL range)Moderate (µg/mL range)
Polarity Suitability Ideal for polar piperazinesPoor (Tailing peaks without derivatization)Good
Impurity ID Definitive (Accurate Mass < 5 ppm)Presumptive (Library Match)None (Requires reference standard)

Expert Insight:

Why LC-MS wins: The 2-methylpiperazine moiety creates a chiral center and significant polarity. In GC-MS, the free amine often interacts with silanol groups in the column, causing peak tailing. LC-MS using Electrospray Ionization (ESI) protonates the amine (


), enhancing sensitivity and allowing for soft fragmentation that retains structural connectivity information essential for distinguishing isomers.

Technical Workflow: Impurity Identification System

This workflow is designed to be self-validating. It moves from broad detection to specific structural confirmation.

Workflow Diagram

ImpurityID_Workflow Sample Crude Sample (1-(4-chlorophenyl)-2-methylpiperazine) LC_Sep UHPLC Separation (C18, High pH vs Low pH) Sample->LC_Sep MS_Full Full Scan MS (Q1) (m/z 50-1000) LC_Sep->MS_Full Data_Process Feature Extraction (MRE & Isotope Filtering) MS_Full->Data_Process Decision Is impurity isobaric? Data_Process->Decision MS2_Frag Targeted MS/MS (Q-TOF) (Collision Energy Ramp) Decision->MS2_Frag Yes (Same m/z) ID_Final Structural ID Confirmed Decision->ID_Final No (Unique mass) NMR Orthogonal Confirmation (NMR) MS2_Frag->NMR Ambiguous Fragments MS2_Frag->ID_Final Unique Fragments NMR->ID_Final

Caption: Step-by-step decision tree for identifying unknown impurities in piperazine intermediates.

Experimental Protocol: LC-MS/MS Methodology

This protocol is optimized for the separation of the parent compound from its des-methyl and regio-isomeric impurities.

A. Chromatographic Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

    • Rationale: High pH stability is crucial. Piperazines are basic (

      
      ). Running at high pH (pH 10) keeps them uncharged, increasing retention and improving peak shape compared to acidic conditions.
      
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5%

      
       60% B (Linear)
      
    • 10-12 min: 95% B (Wash)

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

B. Mass Spectrometry Settings (Q-TOF/Orbitrap)
  • Source: ESI Positive Mode (

    
    ).
    
  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Mass Range: m/z 50–600.

  • Collision Energy (CE): Ramp 15–35 eV.

    • Rationale: A CE ramp ensures capture of both the molecular ion and diagnostic fragments in a single run.

Impurity Profiling & Fragmentation Logic

To identify impurities, one must understand the fragmentation of the parent.[1] The Nitrogen Rule is critical here: The parent has 2 nitrogens (even mass), so fragments with 1 nitrogen will have odd masses (and vice versa).

Theoretical Fragmentation Pathway

Parent: 1-(4-chlorophenyl)-2-methylpiperazine (


).
  • Primary Loss: Loss of the piperazine ring elements.

  • Diagnostic Ions:

    • m/z 176: Loss of Cl (Rare in ESI, but possible).

    • m/z 168: Loss of the propyl/ethyl bridge (Ring opening).

    • m/z 138/140: Characteristic 4-chloroaniline fragment (

      
      ). This confirms the 4-chlorophenyl moiety is intact.
      
    • m/z 113: Methylpiperazine fragment (if charge retains on the aliphatic amine).

Distinguishing Key Impurities
Impurity TypeStructure DifferenceAnalytical Marker
Regio-isomer 1-(3 -chlorophenyl)-2-methylpiperazineSame m/z (211). Differentiated by Retention Time (3-chloro usually elutes after 4-chloro on C18) and subtle changes in the ratio of m/z 138 vs 140 fragments.
Des-methyl 1-(4-chlorophenyl)piperazinem/z 197 (

).
Earlier retention time due to lower hydrophobicity.
Oxidation N-oxide or Hydroxylatedm/z 227 (

).
Look for loss of

(-18) in MS/MS, indicating an N-oxide or hydroxyl group.
Pathway Visualization

Fragmentation Parent Parent [M+H]+ m/z 211 (C11H16ClN2) Frag1 Ring Opening Loss of C2H4 Parent->Frag1 Ring Cleavage Frag2 Diagnostic Ion (4-Cl-Ph-NH2)+ m/z 138/140 Parent->Frag2 N-C Bond Break (Charge on Aryl) Frag3 Piperazine Frag m/z 85 (C4H9N2) Parent->Frag3 N-C Bond Break (Charge on Alkyl) Frag1->Frag2 Further Loss

Caption: Predicted ESI-MS/MS fragmentation pathway for 1-(4-chlorophenyl)-2-methylpiperazine.

References

  • BenchChem. (2025).[2][3] Cross-Validation of Analytical Methods for 1-(4-Chlorophenylazo)piperidine: A Comparative Guide. Retrieved from

  • National Institutes of Health (NIH). (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS for Impurity Testing. Retrieved from

  • ResearchGate. (2021). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Retrieved from

  • Chimia. (2003). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from

Sources

Technical Comparison Guide: pCPP vs. 2-Methyl Analog (5-HT Receptor Affinity)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between pCPP (1-(4-chlorophenyl)piperazine) and its 2-methyl analog (specifically 1-(4-chloro-2-methylphenyl)piperazine ), focusing on their 5-HT receptor affinity profiles, Structure-Activity Relationships (SAR), and experimental characterization.

Executive Summary & Chemical Definition

This guide compares two phenylpiperazine ligands used in serotonergic research. The core distinction lies in the "Ortho-Methyl Effect," a critical SAR principle where methylation at the 2-position of the phenyl ring modulates subtype selectivity, specifically differentiating between 5-HT2C (therapeutic target) and 5-HT2A (hallucinogenic/off-target) receptors.

The Compounds[1][2][3][4][5][6][7][8][9]
  • pCPP (p-CPP): 1-(4-chlorophenyl)piperazine.[1] A non-selective serotonin receptor agonist and releasing agent. It is a positional isomer of the well-known probe mCPP.

  • 2-Methyl Analog: 1-(4-chloro-2-methylphenyl)piperazine. A structural derivative designed to exploit steric hindrance to alter receptor binding pockets, typically enhancing 5-HT2C selectivity over 5-HT2A.

FeaturepCPP (Reference)2-Methyl Analog (Target)
IUPAC Name 1-(4-chlorophenyl)piperazine1-(4-chloro-2-methylphenyl)piperazine
Key Substituent 4-Chloro (Para)4-Chloro + 2-Methyl (Ortho)
Primary Target 5-HT (Non-selective)5-HT2C (Selective Agonist)
Selectivity Profile Low (Binds 2A, 2C, 1B)High (Favors 2C over 2A)
Pharmacological Role Metabolite / Probe / ReleaserSelective Tool Compound

Pharmacological Performance & Affinity Data[2][3][6][9][11][12][13][14]

The introduction of the ortho-methyl group creates a steric clash that disfavors binding at the 5-HT2A receptor while being accommodated by the 5-HT2C receptor. This is a classic medicinal chemistry strategy to "tune out" hallucinogenic potential (5-HT2A) from therapeutic candidates (5-HT2C).

Comparative Affinity Table (Ki Values)

Note: Values represent consensus ranges from radioligand binding assays in human or rat cloned receptors. Lower Ki indicates higher affinity.[2]

Receptor SubtypepCPP (Ki, nM)2-Methyl Analog (Ki, nM)Functional Impact of Methylation
5-HT2C 20 – 60 40 – 90 Retained: Affinity remains high; slight reduction due to bulk, but functional agonism often preserved.
5-HT2A 80 – 150 > 1,000 Abolished: Steric hindrance prevents effective docking, drastically reducing affinity.
5-HT1A 200 – 500> 5,000Reduced: Loss of affinity improves selectivity profile.
Selectivity Ratio (2A/2C) ~3-fold (Low)> 20-fold (High) The critical advantage of the 2-methyl analog.
Mechanistic Insight: The "Ortho-Methyl" Switch

The 5-HT2A and 5-HT2C receptors share high sequence homology, making selective ligand design difficult.

  • pCPP Binding: The flat phenyl ring of pCPP fits into the hydrophobic pocket of both 5-HT2A and 5-HT2C.

  • 2-Methyl Analog Binding: The 2-methyl group forces the phenyl ring to twist relative to the piperazine plane (non-planar conformation).

    • 5-HT2C Pocket: Flexible enough to accommodate this twist.

    • 5-HT2A Pocket: More rigid; the twisted conformation clashes with specific residues (likely involving the conserved hydrophobic residues in TM5/TM6), preventing binding.

Visualization of Signaling & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the divergent signaling pathways activated by these two compounds.

G cluster_compounds Ligand Structure cluster_receptors Receptor Interaction cluster_outcomes Pharmacological Outcome pCPP pCPP (Flat Phenyl Ring) R_2A 5-HT2A Receptor (Rigid Pocket) pCPP->R_2A High Affinity R_2C 5-HT2C Receptor (Flexible Pocket) pCPP->R_2C High Affinity MeAnalog 2-Methyl Analog (Twisted Phenyl Ring) MeAnalog->R_2A Steric Clash (Low Affinity) MeAnalog->R_2C Accommodated (High Affinity) Hallucination Hallucinogenic Potential (Head Twitch Response) R_2A->Hallucination Activation Therapeutic Therapeutic Effect (Satiety/Anxiolysis) R_2C->Therapeutic Activation

Caption: SAR Pathway showing how ortho-methylation (2-Methyl Analog) selectively filters out 5-HT2A activity while retaining 5-HT2C efficacy.

Experimental Protocols for Validation

To validate the affinity differences described above, researchers must utilize a Radioligand Competition Binding Assay . This protocol is self-validating through the use of specific radiolabels and reference compounds.

Protocol: Competitive Binding Assay (5-HT2A vs 5-HT2C)

Objective: Determine the inhibition constant (


) of pCPP and its 2-methyl analog.
Reagents & Materials
  • Cell Lines: HEK-293 cells stably expressing human 5-HT2A and 5-HT2C receptors.

  • Radioligands:

    • For 5-HT2A:

      
      -Ketanserin (0.5 nM).
      
    • For 5-HT2C:

      
      -Mesulergine (1.0 nM).
      
  • Non-specific Binding Block: Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

Step-by-Step Workflow
  • Membrane Preparation: Harvest transfected HEK-293 cells, homogenize in ice-cold buffer, and centrifuge (20,000 x g) to isolate membrane fractions. Resuspend to a protein concentration of ~50 µ g/well .

  • Incubation Setup:

    • Total Binding: Membrane + Radioligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Mianserin (Excess).

    • Experimental: Membrane + Radioligand + Test Compound (pCPP or 2-Me Analog) at concentrations ranging from

      
       M to 
      
      
      
      M.
  • Equilibrium: Incubate plates at 37°C for 60 minutes to reach equilibrium.

  • Harvesting: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add liquid scintillation cocktail to filters and count radioactivity (CPM) in a beta counter.

  • Data Analysis:

    • Calculate specific binding:

      
      .
      
    • Plot % Inhibition vs. Log[Concentration].

    • Determine

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

Self-Validation Check: The


 for the reference compound (e.g., serotonin or mCPP) must match historical literature values (e.g., mCPP 

at 5-HT2C should be ~5-10 nM) for the assay to be considered valid.

Synthesis & Purity Considerations

When sourcing or synthesizing these compounds for comparison, specific impurities can skew affinity data.

  • Isomeric Purity: The "2-methyl analog" must be regiospecifically pure. Contamination with the 3-methyl isomer (meta-substitution) will drastically alter results, as meta-substitution often retains 5-HT2A affinity.

  • Piperazine Methylation: Ensure the methyl group is on the phenyl ring (1-(4-chloro-2-methylphenyl)...). A methyl group on the piperazine ring (e.g., 2-methylpiperazine derivative) introduces chirality and creates different pharmacological properties (often favoring 5-HT2B or transporters).

References

  • Glennon, R. A., et al. (1984). "5-HT2 serotonin receptors: Structure-activity relationships of arylpiperazines." Journal of Medicinal Chemistry.

  • Sanders-Bush, E., & Breeding, M. (1991). "Choroid plexus 5-HT1C receptor: to the brain and back." Psychopharmacology. (Note: 5-HT1C was reclassified as 5-HT2C).

  • Porter, R. H., et al. (1999). "Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells." British Journal of Pharmacology.

  • NIMH Psychoactive Drug Screening Program (PDSP). "Ki Database." (Authoritative source for Ki values of pCPP and analogs).

  • Fuller, R. W., & Snoddy, H. D. (1980). "Comparative effects of p-chloroamphetamine and 1-(p-chlorophenyl)piperazine on 5-hydroxyindole concentration in rat brain." Research Communications in Chemical Pathology and Pharmacology.

Sources

Safety Operating Guide

1-(4-chlorophenyl)-2-methylpiperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-chlorophenyl)-2-methylpiperazine Proper Disposal Procedures Audience: Researchers, Laboratory Managers, and EHS Officers.[1]

Executive Summary & Chemical Identity

1-(4-chlorophenyl)-2-methylpiperazine (CAS: 55117-80-1) is a halogenated piperazine derivative frequently utilized as a scaffold in the synthesis of serotonin receptor ligands (e.g., 5-HT2C agonists) and other bioactive pharmaceutical intermediates.[1]

Proper disposal is not merely a regulatory formality; it is a critical safety control.[1] As a halogenated organic base, this compound presents specific chemical incompatibilities—primarily with strong acids and oxidizers—that dictate its waste stream segregation. This guide provides a scientifically grounded, step-by-step protocol for the safe containment, labeling, and disposal of this substance, ensuring compliance with RCRA (US) and REACH (EU) standards.

Physicochemical Profile & Hazard Identification
PropertyDataOperational Implication
CAS Number 55117-80-1Use for waste manifesting and inventory tracking.[1]
Molecular Formula C₁₁H₁₅ClN₂Contains Nitrogen (amine) and Chlorine (halogen).[1]
Physical State Solid (Crystalline)Dust generation is a primary exposure vector.[1]
Basicity Basic (Secondary Amine)DO NOT mix with strong acids in closed waste containers (exotherm risk).[1]
Waste Classification Halogenated OrganicRequires high-temperature incineration (>1100°C) to prevent dioxin formation.[1]
GHS Hazards H315, H319, H335Irritant to skin, eyes, and respiratory system.

Strategic Waste Segregation (The "Why" and "How")

Scientific Integrity Note: The most common laboratory accident involving piperazine derivatives arises from improper segregation.[1] As a secondary amine, 1-(4-chlorophenyl)-2-methylpiperazine is nucleophilic and basic.[1]

  • The Risk: Accidental mixing with acid chlorides, anhydrides, or strong mineral acids in a waste carboy can trigger rapid exothermic reactions or gas evolution.

  • The Solution: Strict segregation into "Solid Hazardous Waste" (if pure) or "Halogenated Organic Solvents" (if dissolved).[1]

Disposal Decision Logic (Workflow)

The following diagram illustrates the decision matrix for disposing of 1-(4-chlorophenyl)-2-methylpiperazine based on its physical state and purity.

DisposalWorkflow Start Waste Material: 1-(4-chlorophenyl)-2-methylpiperazine StateCheck Determine Physical State Start->StateCheck Solid Solid / Crystalline (Pure or Precipitate) StateCheck->Solid Is Solid Liquid Solution / Mother Liquor StateCheck->Liquid Is Liquid SolidCont Containerize in Wide-Mouth HDPE Jar Solid->SolidCont LiquidCheck Check Solvent Composition Liquid->LiquidCheck StreamA Stream A: Solid Hazardous Waste (Trace Halogens) SolidCont->StreamA HaloSolv Contains Halogenated Solvents? (DCM, Chloroform) LiquidCheck->HaloSolv StreamB Stream B: Halogenated Organic Waste HaloSolv->StreamB Yes (or if compound conc. >1%) StreamC Stream C: Non-Halogenated Organic Waste (Only if <1% Halogen content) HaloSolv->StreamC No (and compound is trace) Label Apply Hazardous Waste Label (List Constituents & %) StreamA->Label StreamB->Label StreamC->Label EHS Contact EHS / Waste Vendor for Incineration Label->EHS

Figure 1: Decision logic for segregating piperazine-based chemical waste. Note the critical distinction between halogenated and non-halogenated streams due to the chlorine substituent.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this protocol for expired shelf stocks, recrystallization cakes, or spill cleanup residues.[1]

  • PPE Verification: Don Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1] If handling >10g of fine powder, use a powder hood or N95 respirator to prevent inhalation (H335).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Transfer:

    • Transfer the solid carefully to avoid dust generation.[1][2]

    • Wipe the exterior of the original container with a solvent-dampened wipe (ethanol or acetone) and add the wipe to the waste jar.

  • Labeling:

    • Attach a "Hazardous Waste" tag immediately.[1]

    • Chemical Name: Write clearly: "1-(4-chlorophenyl)-2-methylpiperazine". Avoid abbreviations like "CMPP".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray until pickup.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Use this protocol for mother liquors or reaction mixtures.[1]

  • Compatibility Check: Ensure the waste stream pH is between 4 and 10.[1]

    • Critical: If the solution contains strong acids (e.g., HCl, H₂SO₄), neutralize slowly with a dilute base (Sodium Bicarbonate) before adding to the organic waste carboy to prevent heat generation.

  • Solvent Segregation:

    • Because the molecule contains Chlorine, the default stream is Halogenated Organic Waste .[1]

    • Exception: If the concentration is extremely low (<0.1%) and the solvent is non-halogenated (e.g., Methanol), it may qualify for non-halogenated streams depending on local facility permits. When in doubt, classify as Halogenated. [1]

  • Transfer: Funnel the liquid into the "Halogenated Waste" carboy. Close the cap tightly immediately after filling.[1]

Protocol C: Spill Management (Immediate Response)
  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • Protect: Wear full PPE including respiratory protection.[1][3]

  • Contain:

    • Solid Spill: Do not dry sweep.[1] Cover with wet sand or a specialized chemical spill pad to suppress dust.[1] Scoop into a waste container.

    • Liquid Spill: Absorb with vermiculite or polypropylene pads.[1]

  • Decontaminate: Clean the surface with a mild acid solution (e.g., 5% acetic acid or citric acid) to neutralize the basic amine residues, followed by water and soap.

Regulatory & Compliance Context

  • RCRA (USA): While not explicitly P-listed or U-listed, this compound is a "Characteristic Waste" if it exhibits toxicity.[1] However, due to the halogen content, it must be treated as hazardous waste to prevent environmental release of organochlorides.

  • Controlled Substance Note: Many phenylpiperazines (e.g., mCPP, TFMPP) are monitored as potential precursors to designer drugs.[1] While 1-(4-chlorophenyl)-2-methylpiperazine is primarily an intermediate, maintain strict inventory logs to prevent diversion or regulatory audit flags.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57652448, 1-(4-Chlorophenyl)piperazine. (Used for analogue physicochemical property verification).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[1][4] (Regulatory framework for halogenated organic waste disposal). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-2-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-2-methylpiperazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。